N-Desmethyl Bedaquiline-d6
Description
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Properties
Molecular Formula |
C31H29BrN2O2 |
|---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
(1R,2S)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1/i1D3,2D3 |
InChI Key |
GOBOQBZOZDRXCQ-QMUDAMQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC([2H])([2H])[2H])O |
Canonical SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Desmethyl Bedaquiline-d6: A Technical Guide for Advanced Drug Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Bedaquiline-d6 is a deuterium-labeled analog of N-desmethyl bedaquiline (B32110), the primary and less active metabolite of the anti-tuberculosis drug Bedaquiline.[1][2] As a stable isotope-labeled compound, this compound serves as an indispensable tool in the field of drug metabolism and pharmacokinetics (DMPK). Its primary application is as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, to ensure the accurate and precise quantification of Bedaquiline and its metabolites in various biological matrices.[3][4][5] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift from the unlabeled analyte, allowing for its differentiation and use in isotope dilution mass spectrometry, a gold standard technique for quantitative analysis.[3][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic approach, detailed experimental protocols for its application, and relevant quantitative data.
Chemical and Physical Properties
This compound is characterized by the incorporation of six deuterium atoms, which minimally alters its chemical properties while providing a significant mass difference for mass spectrometric analysis. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (1R,2S)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol | [6] |
| Molecular Formula | C₃₁H₂₃D₆BrN₂O₂ | |
| Molecular Weight | 547.52 g/mol | |
| CAS Number | 2271264-26-5 | [6] |
| Appearance | White to off-white solid powder | |
| Purity | ≥98% |
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, as it is often proprietary information of commercial suppliers. However, a plausible synthetic route can be conceptualized based on the known synthesis of Bedaquiline and its metabolites, combined with standard deuteration techniques.
The synthesis would likely involve the preparation of the non-deuterated N-Desmethyl Bedaquiline, followed by or incorporating the introduction of deuterium atoms at the desired positions (the N-methyl and O-methyl groups).
A generalized synthetic workflow can be proposed as follows:
Caption: Plausible synthetic workflow for this compound.
The key deuteration step could be achieved through several methods, such as:
-
N-methylation using a deuterated methylating agent: The secondary amine of a suitable precursor could be methylated using deuterated methyl iodide (CD₃I) or another deuterated methylating agent.
-
O-methylation using a deuterated methylating agent: The hydroxyl group on the quinoline ring could be methylated using a deuterated reagent early in the synthesis.
Given the commercial availability of this compound, researchers typically procure it from specialized chemical suppliers.
Application in Bioanalytical Methods
The primary and most critical application of this compound is as an internal standard (IS) for the quantification of Bedaquiline and its major metabolite, N-desmethyl bedaquiline (M2), in biological samples using LC-MS/MS.[3][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[5]
Experimental Workflow for Quantification of Bedaquiline in Human Plasma
The following diagram illustrates a typical experimental workflow for the quantification of Bedaquiline in human plasma samples using this compound as an internal standard.
Caption: Experimental workflow for Bedaquiline quantification.
Detailed Experimental Protocol: LC-MS/MS Quantification of Bedaquiline in Human Plasma
The following protocol is a representative method for the analysis of Bedaquiline in human plasma.
4.2.1 Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Bedaquiline and this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Working Standard Solutions: Prepare working standard solutions of Bedaquiline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol (B129727) and water to achieve the desired calibration curve concentrations.
-
Internal Standard Working Solution (500 ng/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.
4.2.2 Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (500 ng/mL) to each plasma sample.
-
Add 100 µL of 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and vortex.[3]
-
Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[3]
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.
4.2.3 LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Bedaquiline and this compound.
| Parameter | Bedaquiline | This compound |
| LC Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 5 mM ammonium formate in 0.1% formic acid (e.g., 90:10, v/v) | Methanol and 5 mM ammonium formate in 0.1% formic acid (e.g., 90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 556.10 | m/z 562.20 |
| Product Ion (Q3) | m/z 58.10 | m/z 64.40 |
Quantitative Data and Method Validation
The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The following table presents typical validation parameters for an LC-MS/MS method for Bedaquiline quantification in human plasma.
| Validation Parameter | Typical Performance | Reference(s) |
| Linearity Range | 5 - 1800 ng/mL | [5] |
| Correlation Coefficient (r²) | ≥ 0.99 | |
| Accuracy | 85-115% of nominal concentration | |
| Precision (%CV) | ≤ 15% | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | |
| Recovery | Consistent and reproducible |
Bedaquiline Metabolism
Understanding the metabolic fate of Bedaquiline is crucial for drug development. The primary metabolic pathway is N-demethylation, catalyzed by cytochrome P450 enzymes, to form N-desmethyl bedaquiline (M2).
Caption: Primary metabolic pathway of Bedaquiline.
Studies have shown that while CYP3A4 is the major enzyme responsible for this transformation, CYP2C8 and CYP2C19 also contribute.[1] The kinetic parameters for the formation of N-desmethyl bedaquiline by these enzymes are presented below.
| Enzyme | Kₘ (µM) |
| CYP3A4 | 8.5 |
| CYP2C8 | 13.1 |
| CYP2C19 | 21.3 |
Conclusion
This compound is a vital analytical tool for researchers and scientists in the field of tuberculosis drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of Bedaquiline and its primary metabolite in biological matrices. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and detailed experimental protocols for its application. The data and workflows presented herein are intended to support the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of the pharmacokinetics of Bedaquiline and optimizing its therapeutic use.
References
- 1. medkoo.com [medkoo.com]
- 2. clearsynth.com [clearsynth.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound I CAS#: 2271264-26-5 I deuterium labeled N-Desmethyl Bedaquiline I InvivoChem [invivochem.com]
- 5. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline [agris.fao.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Desmethyl Bedaquiline-d6
Introduction: N-Desmethyl Bedaquiline-d6 is the stable isotope-labeled version of N-Desmethyl Bedaquiline, the principal active metabolite of Bedaquiline.[1] Bedaquiline is a diarylquinoline antimycobacterial agent, a first-in-class drug approved for the treatment of multidrug-resistant tuberculosis (MDR-TB).[2] The N-desmethyl metabolite, also known as M2, is formed primarily in the liver through N-demethylation of Bedaquiline.[2] While it possesses antimycobacterial activity, it is approximately 5-fold less potent than the parent drug.[2] The deuterated form, this compound, serves as a critical internal standard for analytical and pharmacokinetic research, enabling precise quantification of Bedaquiline and its metabolite in biological samples through methods like mass spectrometry and liquid chromatography.[1][3]
Core Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Name | (1R,2S)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol | [4][5] |
| Molecular Formula | C₃₁H₂₃D₆BrN₂O₂ | [1][6][7] |
| Molecular Weight | 547.52 g/mol | [3][4][6] |
| Exact Mass | 546.178 Da | [4][5] |
| CAS Number | 2271264-26-5 | [4][7] |
| Appearance | White to off-white solid powder | [4] |
| Purity | ≥98% | [6] |
| LogP | 6.7 | [4][5] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bond Count | 8 | [4] |
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound. Recommended storage conditions are as follows:
| Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Table data sourced from InvivoChem.[4]
Metabolic Pathway of Bedaquiline
Bedaquiline is metabolized in the liver, where N-demethylation represents the major metabolic pathway.[8][9] This process is primarily mediated by the cytochrome P450 isoenzyme CYP3A4, which converts Bedaquiline into N-Desmethyl Bedaquiline (M2).[2][10] Further research has identified that CYP2C8 and CYP2C19 also contribute to this N-demethylation process.[8][10][11]
Experimental Protocols & Applications
While specific synthesis protocols for this compound are proprietary to manufacturers, its application as an internal standard in bioanalytical methods is well-established.[1][3] Below is a logical workflow for its use in a pharmacokinetic study and an example protocol for formulation.
Analytical Workflow for Pharmacokinetic Studies
This compound is crucial for accurately quantifying the levels of Bedaquiline's primary metabolite in biological matrices (e.g., plasma, tissue). The deuterated standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
General Formulation Protocol (Example)
For in vitro or in vivo studies, compounds with low water solubility like this compound require specific formulation protocols. The following is a general example based on common laboratory practices for such compounds.[4]
Objective: To prepare a stock solution and working solution for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile vials and syringes
Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution by dissolving the this compound powder in 100% DMSO.
-
For example, to create a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO. Vortex until fully dissolved.
-
-
Preparation of Working Solution (Example Formulation: 10% DMSO in Corn Oil):
-
This formulation is suitable for animal studies (e.g., intraperitoneal or subcutaneous injection).[4]
-
To prepare a 1 mL working solution of 2.5 mg/mL, take 100 μL of the 25 mg/mL DMSO stock solution.[4]
-
Add the stock solution to 900 μL of corn oil.[4]
-
Mix thoroughly by vortexing or sonication to obtain a clear solution or a uniform suspension. This final solution is ready for use in animals.[4]
-
Note: These protocols are for reference only. Researchers should validate and adapt methodologies based on their specific experimental needs.[4]
References
- 1. veeprho.com [veeprho.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound I CAS#: 2271264-26-5 I deuterium labeled N-Desmethyl Bedaquiline I InvivoChem [invivochem.com]
- 5. This compound | C31H29BrN2O2 | CID 119025533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bedaquiline metabolism: enzymes and novel metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bedaquiline metabolism: Enzymes a... preview & related info | Mendeley [mendeley.com]
N-Desmethyl Bedaquiline-d6: A Technical Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, a deuterated analog of the primary metabolite of Bedaquiline (B32110). This document is intended to serve as a resource for researchers and scientists utilizing this stable isotope-labeled compound as an internal standard in analytical and pharmacokinetic studies.
This compound is a critical tool for the accurate quantification of Bedaquiline and its major metabolite, N-Desmethyl Bedaquiline (M2), in biological matrices.[1][2][3] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and reliable measurements by correcting for variability during sample preparation and analysis.[1][4]
Core Compound Data
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source(s) |
| Chemical Name | (1R,2S)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | [3][5] |
| Synonyms | This compound, rac-N-Desmethyl Bedaquiline-d6 | [2][6][7] |
| CAS Number | 2271264-26-5 | [3][5][8] |
| Molecular Formula | C₃₁H₂₃D₆BrN₂O₂ | [9] |
| Molecular Weight | 547.52 g/mol | [5][9] |
| Purity | ≥98% | [9] |
Bedaquiline Metabolism
Bedaquiline is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the main contributor, to its N-monodesmethyl metabolite, M2.[1][4][10] This metabolite has been shown to have four to six times weaker antimycobacterial activity compared to the parent drug.[10][11]
Analytical Application Workflow
This compound is predominantly used as an internal standard for the quantification of Bedaquiline and its metabolite M2 in biological samples via LC-MS/MS. A typical workflow for such an analysis is outlined below.
Experimental Protocols
The following are generalized experimental protocols for the quantification of Bedaquiline and N-Desmethyl Bedaquiline in human plasma using LC-MS/MS with this compound as an internal standard.
Preparation of Stock and Working Solutions[1][4]
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Bedaquiline and this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Working Standard Solutions: Prepare working standard solutions of Bedaquiline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol (B129727) and water.
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation (Liquid-Liquid Extraction)[12][13]
-
To 50 µL of human plasma, add 50 µL of the internal standard working solution.
-
Add 100 µL of 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and vortex.
-
Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 5°C.[12][13]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[12][13]
-
Reconstitute the residue in 250 µL of the mobile phase.
LC-MS/MS Conditions[10][13]
| Parameter | Typical Conditions |
| LC System | Shimadzu LC-20AD or equivalent |
| Column | Zodiac C18 (50 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water containing an additive like formic acid or ammonium formate. |
| Injection Volume | 5 µL |
| Mass Spectrometer | AB Sciex API 5500 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor -> Product Ion (m/z) | Bedaquiline: 556.0 -> 58.1, Bedaquiline-d6: 562.2 -> 64.2, M2: 541.1 -> 480.3, M2-d3-13C: 545.1 -> 480.4 |
Method Validation Parameters[10]
The following table summarizes typical validation parameters for the quantification of Bedaquiline and its M2 metabolite.
| Parameter | Bedaquiline | M2 Metabolite |
| Linearity Range (µg/mL) | 0.0780 - 5.00 | 0.0312 - 2.00 |
| Inter-day Accuracy (%) | 96.7 - 103.5 | 104.2 - 106.5 |
| Intra-day Accuracy (%) | 96.7 - 103.5 | 104.2 - 106.5 |
| Precision (CV%) | < 9.2 | < 9.2 |
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C31H29BrN2O2 | CID 119025533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rac-N-Desmethyl Bedaquiline-d6 | LGC Standards [lgcstandards.com]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound - CAS - 2271264-26-5 | Axios Research [axios-research.com]
- 9. biocompare.com [biocompare.com]
- 10. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Guide: N-Desmethyl Bedaquiline-d6 for Advanced Research Applications
This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on N-Desmethyl Bedaquiline-d6, including its suppliers, pricing, and detailed experimental applications.
This compound is the deuterium-labeled analog of N-Desmethyl Bedaquiline (B32110), a metabolite of the anti-tuberculosis drug Bedaquiline. Its primary application in research is as an internal standard for analytical and pharmacokinetic studies, where it enhances the accuracy of quantification in methods like liquid chromatography-mass spectrometry (LC-MS).[1][2]
Suppliers and Pricing
The following table provides a summary of suppliers for this compound. Prices and availability are subject to change, and it is recommended to contact the suppliers directly for the most current information.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Purity | Unit Size | Price (USD) |
| Biosynth | EBB65476 | 654654-76-9 (unlabeled) | C₃₁H₂₃D₆BrN₂O₂ | - | 10 mg | $3,504.60[3] |
| United States Biological | 464427 | - | C₃₁H₂₃D₆BrN₂O₂ | Highly Purified | 1mg, 10mg | $531.00[4] |
| Clearsynth | CS-T-97647 | 2271264-46-9 | - | - | - | Request Quote[5] |
| BOC Sciences | BLP-004976 | - | C₃₁H₂₃D₆BrN₂O₂ | ≥98% | - | Request Quote[6] |
| Pharmaffiliates | PA STI 089530 | 2271264-26-5 | C₃₁H₂₃D₆BrN₂O₂ | - | - | Request Quote[7] |
| Simson Pharma Limited | B1100029 | - | C₃₁H₂₃D₆BrN₂O₂ | - | - | Custom Synthesis[8] |
| Aladdin Scientific Corporation | N650342 | - | - | ≥96% | - | Request Quote[9] |
| MedChemExpress | HY-112365S | - | - | - | - | Request Quote[2] |
| LGC Standards (distributor for TRC) | - | 654654-76-9 (unlabeled) | - | - | - | Custom Synthesis[10] |
| Veeprho | - | - | - | - | - | Request Quote[1] |
| Clinivex | - | - | - | - | - | Request Quote[11] |
Experimental Protocols
Application: Use of this compound as an Internal Standard for the Quantification of N-Desmethyl Bedaquiline in Biological Matrices by LC-MS/MS.
Objective: To provide a detailed methodology for the accurate and precise quantification of N-desmethyl bedaquiline in plasma samples, a critical aspect of pharmacokinetic and metabolic research.[1]
Materials and Reagents:
-
This compound (Internal Standard)
-
N-Desmethyl Bedaquiline (Analyte Standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Human plasma (or other relevant biological matrix)
-
Ultrapure water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole)
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1.0 min: 20% B
-
1.0-5.0 min: 20-80% B
-
5.0-6.0 min: 80% B
-
6.1-8.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Desmethyl Bedaquiline: Q1/Q3 (To be determined by direct infusion of the standard)
-
This compound: Q1/Q3 (To be determined by direct infusion of the standard)
-
Visualizations
Caption: Bioanalytical Sample Preparation Workflow.
Caption: Metabolic Pathway of Bedaquiline.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rac-N-Desmethyl bedaquiline-d6 | 654654-76-9 | EBB65476 [biosynth.com]
- 4. usbio.net [usbio.net]
- 5. clearsynth.com [clearsynth.com]
- 6. biocompare.com [biocompare.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Rac-N-Desmethyl bedaquiline D6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 9. This compound N650342 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 10. rac-N-Desmethyl Bedaquiline-d6 | LGC Standards [lgcstandards.com]
- 11. theclinivex.com [theclinivex.com]
Synthesis and Characterization of N-Desmethyl Bedaquiline-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, a critical tool in the research and development of anti-tuberculosis therapies. This document details its synthesis, characterization, and application, with a focus on providing practical information for laboratory professionals. This compound is the deuterium-labeled version of N-Desmethyl Bedaquiline, a metabolite of Bedaquiline. The incorporation of six deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical assays.
Core Concepts: The Role of this compound in Research
This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies.[1][2][3][4] The stable isotope-labeled compound allows for the precise quantification of Bedaquiline and its metabolites in biological matrices, such as plasma and tissues, using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (1R,2S)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol[5] |
| CAS Number | 2271264-26-5[3][6] |
| Molecular Formula | C₃₁H₂₃D₆BrN₂O₂ |
| Molecular Weight | 547.5 g/mol [5] |
Synthesis of this compound
While specific, detailed synthesis protocols for this compound are often proprietary to commercial manufacturers, a general synthetic approach can be inferred from the synthesis of Bedaquiline and its analogues. The synthesis would likely involve the introduction of deuterium labels at the N-methyl and O-methyl positions of a suitable precursor.
A plausible synthetic route would start from a protected precursor of N-Desmethyl Bedaquiline. The key steps would involve N-methylation and O-methylation using deuterated reagents such as iodomethane-d3 (B117434) (CD₃I) and sodium methoxide-d3 (NaOCD₃) or another suitable deuterated methylating agent. The final steps would involve deprotection to yield the desired product. The synthesis of the Bedaquiline scaffold itself is a complex, multi-step process. An improved synthesis method involves a diastereoselective lithiation reaction to enhance the yield of the desired stereoisomer.[7][8]
Characterization of this compound
The comprehensive characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The following experimental protocols outline the key analytical techniques employed for this purpose.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.[9]
-
Sample Preparation: Dissolve a small amount of this compound in methanol (B129727) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis: The purity is determined by calculating the peak area of the main component as a percentage of the total peak area.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Isotopic Enrichment
-
Objective: To confirm the molecular weight and fragmentation pattern of this compound and to assess the degree of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.
-
Method:
-
Chromatographic Conditions: Similar to the HPLC method described above, but typically with a faster gradient and a smaller particle size column for better resolution.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan to determine the parent ion mass and product ion scan to observe fragmentation.
-
Mass Transitions: Monitor the transition of the precursor ion to a specific product ion for both the deuterated and non-deuterated analogues. For example, for Bedaquiline, a transition of m/z 555.2 → 523.2 has been reported.[2]
-
-
-
Data Analysis: The mass spectrum should show a parent ion corresponding to the molecular weight of this compound. The fragmentation pattern should be consistent with the known structure. The isotopic enrichment is determined by comparing the intensity of the deuterated mass peak with any residual non-deuterated signal.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d6).
-
Experiments: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
-
Data Analysis: The ¹H NMR spectrum will show the absence of signals at the positions where deuterium has been incorporated (the N-methyl and O-methyl groups). The ¹³C NMR spectrum will show signals for all carbon atoms, but the signals for the deuterated carbons may be split into multiplets due to C-D coupling.
Quantitative Data Summary
The following table summarizes the expected characterization data for a high-quality batch of this compound.
| Parameter | Specification |
| Appearance | White to off-white solid |
| Chemical Purity (HPLC) | ≥ 98% |
| Isotopic Purity (Mass Spec) | ≥ 99% Deuterium Incorporation |
| ¹H NMR | Conforms to the structure, showing the absence of N-CH₃ and O-CH₃ proton signals. |
| Mass Spectrum (ESI+) | [M+H]⁺ at m/z ~548.2 |
Mechanism of Action of the Parent Compound: Bedaquiline
Bedaquiline, the parent compound of this compound, has a unique mechanism of action against Mycobacterium tuberculosis. It is the first in a new class of drugs called diarylquinolines.[10] Bedaquiline specifically targets the proton pump of the mycobacterial ATP synthase enzyme.[10][11] This enzyme is critical for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[11] By binding to the c subunit of the ATP synthase, Bedaquiline inhibits its function, leading to a disruption of the proton motive force and a subsequent depletion of ATP.[11] This ultimately results in bacterial cell death.[11] This mechanism is effective against both replicating and non-replicating mycobacteria.[11]
Caption: Mechanism of action of Bedaquiline.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: Experimental workflow for characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C31H29BrN2O2 | CID 119025533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CAS - 2271264-26-5 | Axios Research [axios-research.com]
- 7. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Improved Synthesis and Isolation of Bedaquiline - American Chemical Society - Figshare [acs.figshare.com]
- 9. Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bedaquiline - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
In-Depth Technical Guide to N-Desmethyl Bedaquiline-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, a critical tool in the research and development of the anti-tuberculosis drug Bedaquiline (B32110). This document outlines its physicochemical properties, its role in the metabolic pathway of Bedaquiline, and its application in bioanalytical methodologies.
Physicochemical Properties
This compound is the deuterium-labeled form of N-Desmethyl Bedaquiline, the primary M2 metabolite of Bedaquiline. The incorporation of six deuterium (B1214612) atoms results in a higher molecular weight compared to its unlabeled counterpart, which is essential for its use as an internal standard in mass spectrometry-based bioanalysis.[1][2] The key quantitative data for these compounds are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Bedaquiline | C₃₂H₃₁BrN₂O₂ | 555.50[3][4][5] | 843663-66-1[3][4] |
| N-Desmethyl Bedaquiline | C₃₁H₂₉BrN₂O₂ | 541.49[6] | 861709-47-9[6][7] |
| This compound | C₃₁H₂₃D₆BrN₂O₂ | 547.52[1][2][8] | 2271264-26-5[1][9] |
Metabolic Pathway of Bedaquiline
Bedaquiline is metabolized in the body primarily through N-demethylation, a reaction catalyzed by cytochrome P450 enzymes, with CYP3A4 being the main contributor. This process results in the formation of the N-Desmethyl Bedaquiline (M2) metabolite.
Application in Bioanalysis and Experimental Protocols
Due to its structural similarity and mass difference, this compound is an ideal internal standard for the accurate quantification of the N-Desmethyl Bedaquiline metabolite in biological matrices such as plasma or serum.[2][9] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays helps to correct for variability during sample preparation and analysis, ensuring high precision and accuracy.
Generic LC-MS/MS Protocol for Quantification
The following is a representative protocol for the quantification of N-Desmethyl Bedaquiline in a biological matrix using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of a biological sample (e.g., plasma), add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
N-Desmethyl Bedaquiline: Precursor ion (Q1) m/z 541.1 → Product ion (Q3) m/z 480.1[10].
-
This compound: Precursor ion (Q1) m/z 547.5 → Product ion (Q3) m/z 486.1 (illustrative).
-
-
Parameters: Optimize ion source parameters such as gas temperatures, gas flows, and voltages according to the specific instrument.
Bioanalytical Workflow
The use of a deuterated internal standard is a critical step in the standard bioanalytical workflow for pharmacokinetic studies. It ensures the reliability of the quantitative data generated.
References
- 1. This compound I CAS#: 2271264-26-5 I deuterium labeled N-Desmethyl Bedaquiline I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Bedaquiline (CAS 843663-66-1) | Abcam [abcam.com]
- 5. Bedaquiline | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 6. N-Desmethyl Bedaquiline - CAS - 861709-47-9 | Axios Research [axios-research.com]
- 7. clearsynth.com [clearsynth.com]
- 8. usbio.net [usbio.net]
- 9. veeprho.com [veeprho.com]
- 10. N-Monodesmethyl bedaquiline | 861709-47-9 | Benchchem [benchchem.com]
N-Desmethyl Bedaquiline-d6: A Technical Guide for Researchers
An In-depth Overview of Physicochemical Properties, Biological Relevance, and Analytical Applications
This technical guide provides a comprehensive overview of N-Desmethyl Bedaquiline-d6, a deuterated analog of the primary metabolite of the anti-tuberculosis drug Bedaquiline (B32110). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's safety, properties, and applications in experimental settings.
Hazard Identification and Safety Precautions
General Advice:
-
Handle with caution as a pharmaceutical-related compound of unknown potency.[1]
-
Medical attention is required in case of exposure. A copy of the available safety information should be presented to the attending physician.[1]
-
Ensure adequate ventilation in the handling area.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use, and hands should be washed and dried after handling.[1]
-
Body Protection: Wear appropriate protective clothing.[1]
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
Storage and Handling:
-
Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2][3]
-
In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
-
The compound is stable at room temperature for a few days during ordinary shipping.[2]
-
Recommended long-term storage is in a refrigerator at 2-8°C.[4][5]
Physicochemical Properties
This compound is the deuterated form of N-Desmethyl Bedaquiline, the main circulating metabolite of Bedaquiline. The inclusion of six deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification.
| Property | Value |
| Molecular Formula | C₃₁H₂₃D₆BrN₂O₂ |
| Molecular Weight | 547.52 g/mol [2][3] |
| Exact Mass | 546.17890 Da[6] |
| CAS Number | 2271264-26-5[2][5] |
| Appearance | White to off-white solid powder[2] |
| Purity | ≥96.0%[3] |
| LogP | 6.7[6] |
| Hydrogen Bond Donor Count | 2[6] |
| Hydrogen Bond Acceptor Count | 4[6] |
| Rotatable Bond Count | 8[6] |
| IUPAC Name | (1R,2S)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol[6] |
Biological Context: Metabolism of Bedaquiline
Bedaquiline is primarily metabolized in the liver to its N-monodesmethyl metabolite (also known as M2 or N-Desmethyl Bedaquiline).[7] This metabolite is three to six times less active against Mycobacterium tuberculosis than the parent drug.[7] The N-demethylation of Bedaquiline is a critical pathway in its disposition and is mediated by cytochrome P450 (CYP) enzymes.
The major enzyme responsible for this metabolic conversion is CYP3A4.[7][8] However, studies have shown that CYP2C8 and CYP2C19 also contribute to the N-demethylation of Bedaquiline.[8] The kinetic parameters for the formation of N-Desmethyl Bedaquiline by these enzymes have been determined.
| Enzyme | Kₘ (μM) |
| CYP3A4 | 8.5 |
| CYP2C8 | 13.1 |
| CYP2C19 | 21.3 |
Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum.
The metabolic pathway can be visualized as follows:
Experimental Protocols and Applications
This compound is primarily used as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of N-Desmethyl Bedaquiline in biological matrices such as plasma and serum.[9][10]
In Vitro Metabolism Study of Bedaquiline
Objective: To investigate the metabolism of Bedaquiline in human hepatocytes.
Methodology:
-
Human hepatocytes are incubated with a 30 µM solution of Bedaquiline for 18 hours.[8]
-
Following incubation, the medium is collected.[8]
-
Hepatocytes are lysed by adding a 1:1 (v/v) solution of acetonitrile (B52724) and water.[8]
-
Both the collected medium and the hepatocyte lysates are extracted by adding a four-fold volume of ethyl acetate.[8]
-
The mixture is vortexed for 1 minute and then centrifuged at 15,000 x g for 10 minutes.[8]
-
The organic phase is transferred to a new tube and dried under a gentle stream of nitrogen.[8]
-
The residue is reconstituted in a 1:1 (v/v) solution of acetonitrile and water for analysis.[8]
Quantification of N-Desmethyl Bedaquiline in Biological Samples using LC-MS/MS
Objective: To accurately measure the concentration of N-Desmethyl Bedaquiline in a biological sample.
Workflow:
This workflow illustrates the use of this compound as an internal standard. By adding a known amount of the deuterated standard to the sample, any variability in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the non-deuterated N-Desmethyl Bedaquiline.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. This compound I CAS#: 2271264-26-5 I deuterium labeled N-Desmethyl Bedaquiline I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C31H29BrN2O2 | CID 119025533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
The Pivotal Role of N-Desmethyl Bedaquiline-d6 in Advancing Bedaquiline Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of N-Desmethyl Bedaquiline-d6 in the research and development of Bedaquiline (B32110), a cornerstone drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). This document details the metabolic pathways of Bedaquiline, the function of its deuterated metabolite as an internal standard, and comprehensive experimental protocols for its quantification.
Introduction: The Significance of Bedaquiline and its Metabolite
Bedaquiline, a diarylquinoline antimycobacterial agent, has revolutionized the treatment of MDR-TB by targeting ATP synthase, an essential enzyme for the energy production of Mycobacterium tuberculosis.[1][2] Understanding the pharmacokinetics and metabolism of Bedaquiline is paramount for optimizing its therapeutic efficacy and ensuring patient safety. The primary metabolic pathway of Bedaquiline involves N-demethylation, leading to the formation of its major and less active metabolite, N-desmethyl Bedaquiline (M2).[1][3][4][5][6] To accurately quantify Bedaquiline and its M2 metabolite in biological matrices, a stable, isotopically labeled internal standard is indispensable. This compound, a deuterated analog of the M2 metabolite, serves this crucial function, ensuring the precision and reliability of bioanalytical methods.[7][8]
Metabolic Pathway of Bedaquiline
Bedaquiline is extensively metabolized in the liver, primarily through oxidative N-demethylation. This process is predominantly mediated by the cytochrome P450 (CYP) isoenzyme 3A4 (CYP3A4), with contributions from CYP2C8 and CYP2C19.[3][9][10] The N-demethylation of Bedaquiline results in the formation of N-desmethyl Bedaquiline (M2), which exhibits significantly lower antimycobacterial activity compared to the parent drug.[3][11]
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variations during sample preparation and analysis.[12] Deuterated compounds, such as this compound, are ideal internal standards because they are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium (B1214612) atoms.[13][14][15] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS.
The use of a deuterated IS like this compound offers several advantages:
-
Compensates for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement from the biological matrix.
-
Corrects for Extraction Variability: Any loss of the analyte during sample processing is mirrored by a proportional loss of the IS.
-
Improves Accuracy and Precision: By normalizing the analyte's response to the IS's response, the method's accuracy and precision are significantly enhanced.[12]
Quantitative Analysis of Bedaquiline and N-Desmethyl Bedaquiline
The quantification of Bedaquiline and its N-desmethyl metabolite in biological samples like plasma, serum, and hair is predominantly performed using LC-MS/MS.[16][17][18][19] The following table summarizes key quantitative parameters from various validated methods.
| Parameter | Bedaquiline | N-Desmethyl Bedaquiline (M2) | Biological Matrix | Internal Standard | Reference |
| Linear Range | 0.05 - 6.00 mg/L | 0.05 - 6.00 mg/L | Human Serum | Deuterated Bedaquiline | [17] |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L | 0.05 mg/L | Human Serum | Deuterated Bedaquiline | [17] |
| Accuracy | 1.9% to 13.6% | 2.9% to 8.5% | Human Serum | Deuterated Bedaquiline | [17] |
| Within-run Precision | 3.0% to 7.2% | 3.1% to 5.2% | Human Serum | Deuterated Bedaquiline | [17] |
| Between-run Precision | 0.0% to 4.3% | 0.0% to 4.6% | Human Serum | Deuterated Bedaquiline | [17] |
| Linear Dynamic Range | 0.005 - 20 ng/mg | Not specified | Hair | Bedaquiline-d6 | [19] |
| LLOQ | 0.005 ng/mg | Not specified | Hair | Bedaquiline-d6 | [19] |
Experimental Protocols
This section provides a synthesized, detailed methodology for the quantification of Bedaquiline and N-Desmethyl Bedaquiline in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite of best practices described in the cited literature.[12][17][20][21]
Materials and Reagents
-
Bedaquiline analytical standard
-
N-Desmethyl Bedaquiline analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bedaquiline, N-Desmethyl Bedaquiline, and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Bedaquiline and N-Desmethyl Bedaquiline stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a suitable solvent mixture (e.g., 50:50 methanol/water).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume (e.g., 10 µL) of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.
-
Add a protein precipitation agent (e.g., 200 µL of acetonitrile or methanol).
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation.
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bedaquiline | 555.2 | 480.2 |
| N-Desmethyl Bedaquiline | 541.2 | 466.2 |
| This compound | 547.2 | 472.2 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. These should be determined empirically.
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression analysis to fit the calibration curve.
-
Determine the concentration of Bedaquiline and N-Desmethyl Bedaquiline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool in the bioanalytical research of Bedaquiline. Its use as an internal standard in LC-MS/MS methods ensures the high accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. A thorough understanding of Bedaquiline's metabolism and the application of robust analytical methodologies, as detailed in this guide, are fundamental to advancing our knowledge of this vital antitubercular drug and optimizing its use in patients with multidrug-resistant tuberculosis.
References
- 1. Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bedaquiline: A novel drug to combat multiple drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. veeprho.com [veeprho.com]
- 9. Bedaquiline metabolism: enzymes and novel metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bedaquiline for the treatment of multidrug-resistant tuberculosis: great promise or disappointment? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 15. hwb.gov.in [hwb.gov.in]
- 16. Analytical method development and validation of bedaquiline [wisdomlib.org]
- 17. journals.asm.org [journals.asm.org]
- 18. ijsdr.org [ijsdr.org]
- 19. An LC-MS/MS-based method to analyze the anti-tuberculosis drug bedaquiline in hair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of N-Desmethyl Bedaquiline (M2) in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Desmethyl Bedaquiline (B32110) (M2), the primary metabolite of the anti-tuberculosis drug Bedaquiline, in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, N-Desmethyl Bedaquiline-d6 (or a similar labeled analog such as M2-d3-¹³C), is employed. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Bedaquiline and its metabolite.
Introduction
Bedaquiline is a diarylquinoline antibiotic approved for the treatment of multidrug-resistant tuberculosis (MDR-TB). It is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4, to form N-Desmethyl Bedaquiline (M2).[1] This metabolite is also pharmacologically active, although to a lesser extent than the parent drug. Monitoring the concentrations of both Bedaquiline and M2 is crucial for understanding the drug's overall exposure, efficacy, and potential for drug-drug interactions.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of Bedaquiline and M2 due to its high sensitivity, specificity, and throughput.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the results.[5]
This document provides a detailed protocol for the extraction and quantification of N-Desmethyl Bedaquiline in human plasma using LC-MS/MS with a corresponding stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
N-Desmethyl Bedaquiline analytical standard
-
This compound (or M2-d3-¹³C) internal standard[6]
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Examples include systems from Sciex, Agilent, or Waters.[7]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl Bedaquiline and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of N-Desmethyl Bedaquiline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 95% A, then a linear gradient to 5% A over 3 minutes. Hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for N-Desmethyl Bedaquiline and its Stable Isotope-Labeled Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Desmethyl Bedaquiline (M2) | 541.1 | 480.3 | 150 | 29 |
| This compound* | 547.1 | 486.3 | 150 | 29 |
*Note: The MRM transition for this compound is a theoretical value based on the fragmentation of the unlabeled compound and a mass shift of +6 Da. The exact transition should be optimized based on the specific labeled positions. For M2-d3-¹³C, the transition is 545.1 to 480.4.[6]
Data Presentation
The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of N-Desmethyl Bedaquiline (M2). These values are based on published literature and should be established during in-house method validation.[4]
Table 2: Summary of Quantitative Data for N-Desmethyl Bedaquiline (M2) Analysis
| Parameter | Typical Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Extraction Recovery | > 85% |
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol for the Use of N-Desmethyl Bedaquiline-d6 as an Internal Standard
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Desmethyl Bedaquiline-d6 as an internal standard (IS) in the bioanalysis of Bedaquiline (B32110) and its primary metabolite, N-Desmethyl Bedaquiline (M2). The use of a stable isotope-labeled internal standard is a gold standard in quantitative mass spectrometry to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3]
Introduction
Bedaquiline is a diarylquinoline antibiotic pivotal in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][3][4] It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its N-monodesmethyl metabolite (M2).[4][5] Accurate quantification of both Bedaquiline and M2 in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[1][3] this compound, a deuterium-labeled analog of the M2 metabolite, serves as an ideal internal standard for the precise quantification of both Bedaquiline and N-Desmethyl Bedaquiline in various biological samples.[6][7]
Principle of the Method
The methodology is based on the principle of stable isotope dilution mass spectrometry. A known quantity of this compound is added to the biological sample at the beginning of the extraction process.[3] Due to their near-identical physicochemical properties, the analyte and the deuterated internal standard behave similarly during extraction, chromatography, and ionization.[3] Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally.[3] Quantification is then based on the ratio of the analyte's mass spectrometric signal to that of the internal standard, leading to a highly accurate and precise measurement.[3]
Experimental Protocols
This section details the procedures for sample preparation and analysis using this compound as an internal standard.
3.1. Materials and Reagents
-
Analytes: Bedaquiline and N-Desmethyl Bedaquiline reference standards.
-
Solvents: Methanol (B129727), acetonitrile (B52724) (LC-MS grade).[1]
-
Acids: Formic acid (analytical grade).[1]
-
Reagents: Ammonium (B1175870) formate (B1220265), Dimethyl sulfoxide (B87167) (DMSO).[1][9]
-
Biological Matrix: Drug-free human plasma, serum, or other relevant matrices.[1][9]
3.2. Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bedaquiline, N-Desmethyl Bedaquiline, and this compound in DMSO.[9]
-
Working Standard Solutions: Prepare working standard solutions of Bedaquiline and N-Desmethyl Bedaquiline by serial dilution of the primary stock solutions with a 50:50 (v/v) mixture of methanol and water.[10]
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 500 ng/mL) by diluting the primary stock solution with the same diluent.[9]
3.3. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and rapid method for sample cleanup.
-
Aliquoting: Transfer 50 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution to each sample, except for the blank matrix.
-
Analyte Spiking (for Calibration and QC Samples): For calibration standards and quality control (QC) samples, add the corresponding working standard solutions of Bedaquiline and N-Desmethyl Bedaquiline.
-
Protein Precipitation: Add 150 µL of acetonitrile to each tube and vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3.4. Sample Preparation (Solid-Phase Extraction - SPE)
SPE can provide a cleaner extract compared to protein precipitation.
-
Sample Pre-treatment: Spike 50 µL of plasma with 50 µL of the this compound internal standard working solution. Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.[1]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instruments.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Zodiac C18 (50 x 4.6 mm, 5 µm)[9] |
| Mobile Phase A | 5 mM ammonium formate in 0.1% formic acid[9] |
| Mobile Phase B | Methanol[9] |
| Flow Rate | 1.0 mL/min[1][9] |
| Injection Volume | 10 µL[10] |
| Column Temperature | 40°C[1][10] |
| Run Time | Approximately 2.0 - 3.0 minutes[1][10] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Scan Type | Multiple Reaction Monitoring (MRM)[9] |
| MRM Transitions | |
| Bedaquiline | Precursor Ion → Product Ion (e.g., 557.1 → 58.1 m/z)[11] |
| N-Desmethyl Bedaquiline | Precursor Ion → Product Ion |
| this compound | Precursor Ion → Product Ion |
Data Presentation
The following table summarizes typical validation parameters for a bioanalytical method using a deuterated internal standard for Bedaquiline and its N-desmethyl metabolite.
Table 3: Representative Quantitative Data
| Parameter | Bedaquiline | N-Desmethyl Bedaquiline (M2) |
|---|---|---|
| Linearity Range | 0.05 - 6.00 mg/L[5][12][13] | 0.05 - 6.00 mg/L[5][12][13] |
| Correlation Coefficient (r²) | ≥ 0.99[9] | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Within-run Precision | 3.0% to 7.2%[5][12][13] | 3.1% to 5.2%[5][12][13] |
| Between-run Precision | 0.0% to 4.3%[5][12][13] | 0.0% to 4.6%[5][12][13] |
Mandatory Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship for quantification using a common internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. usbio.net [usbio.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An LC-MS/MS-based method to analyze the anti-tuberculosis drug bedaquiline in hair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bedaquiline Analysis Using N-Desmethyl Bedaquiline-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Bedaquiline (B32110) in biological matrices for quantitative analysis, utilizing N-Desmethyl Bedaquiline-d6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification in mass spectrometry-based assays, as it effectively compensates for variability during sample preparation and analysis.[1][2][3][4]
Introduction
Bedaquiline is a diarylquinoline antibiotic vital in the treatment of multidrug-resistant tuberculosis.[5] Accurate measurement of Bedaquiline concentrations in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure efficacy and safety.[4][5] This guide details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and a combined Protein Precipitation followed by Solid-Phase Extraction (SPE).
Quantitative Data Summary
The choice of sample preparation method depends on the specific requirements of the analysis, such as the biological matrix, desired sensitivity, and sample throughput. The following table summarizes key quantitative parameters for different Bedaquiline sample preparation techniques.
| Sample Preparation Technique | Biological Matrix | Analytical Method | Extraction Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Reference(s) |
| Protein Precipitation | Plasma | LC-MS/MS | >75 | 92.5 - 114.6 | 0.5 | [5] |
| Protein Precipitation | Serum | LC-MS/MS | Not Reported | Not Reported | 50 | [6][7] |
| Liquid-Liquid Extraction | Plasma | LC-MS/MS | 74.1 | 102 | 5 | [5][8][9] |
| Protein Precipitation & SPE | Breast Milk | LC-MS/MS | Not Reported | Not Reported | Not Reported | [10][11] |
| Solid-Phase Extraction | Dried Blood Spots | LC-MS/MS | Not Reported | Not Reported | Not Reported | [5][12] |
Experimental Protocols
General Reagents and Materials
-
Bedaquiline reference standard
-
HPLC or LC-MS grade solvents (Acetonitrile, Methanol (B129727), Methyl Tertiary Butyl Ether)
-
Formic acid
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Autosampler vials
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.[5][14]
Application: Analysis of Bedaquiline in human plasma or serum.[5][6]
Methodology:
-
Sample Aliquoting: Transfer 100 µL of the plasma or serum sample into a clean microcentrifuge tube.[5]
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution to each sample.
-
Protein Precipitation: Add 250 µL of a precipitating solvent (e.g., acetonitrile (B52724) or a 50:50 v/v mixture of methanol and acetonitrile).[5][10]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[5]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.[5]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, which can reduce matrix effects in the analysis.[5]
Application: Analysis of Bedaquiline in human plasma.[8][9]
Methodology:
-
Sample Preparation: To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[9]
-
Buffering: Add 100 µL of 5 mM ammonium formate in 0.1% formic acid.[9]
-
Extraction: Add 1 mL of methyl tertiary butyl ether (MTBE).[8][9]
-
Vortexing: Vortex the mixture for approximately 5 minutes to facilitate the extraction of Bedaquiline into the organic phase.[5]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes at 5°C to separate the aqueous and organic layers.[5]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.[5]
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the dried residue with 250 µL of the mobile phase.[5]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[5]
Protocol 3: Combined Protein Precipitation and Solid-Phase Extraction (SPE)
This method offers the highest degree of selectivity and is particularly useful for complex matrices like breast milk.[5][10]
Application: Analysis of Bedaquiline in breast milk.[10][11]
Methodology:
-
Sample Aliquoting: Transfer 100 µL of the breast milk sample into a microcentrifuge tube.[10]
-
Protein Precipitation: Add 250 µL of a precipitation reagent (50:50 v/v methanol:acetonitrile) containing the this compound internal standard.[10]
-
Vortexing and Centrifugation: Vortex the mixture for approximately 30 seconds and then centrifuge at 20,238 g for 5 minutes.[10]
-
SPE Column Conditioning: Condition an SPE cartridge (e.g., Strata-X) with 2 mL of methanol followed by 2 mL of water.[10]
-
Sample Loading: Dilute 350 µL of the supernatant from the precipitation step with 1.75 mL of LC-MS/MS grade water and load it onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge to remove interferences.
-
Drying: Dry the cartridge under positive pressure for approximately 10 minutes.[10]
-
Elution: Elute the analytes twice with 500 µL of an elution solvent (e.g., 99.9:0.1 v/v methanol:formic acid).[10]
-
Evaporation: Dry the eluate under a stream of nitrogen at approximately 40°C.[10]
-
Reconstitution: Reconstitute the residue in 250 µL of a suitable solvent mixture (e.g., 50:25:25:0.1 v/v/v/v acetonitrile:methanol:water:formic acid).[10]
-
Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.[10]
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - CAS - 2271264-26-5 | Axios Research [axios-research.com]
- 14. agilent.com [agilent.com]
Application Notes and Protocols: N-Desmethyl Bedaquiline-d6 in Pharmacokinetic Studies of Bedaquiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Desmethyl Bedaquiline-d6 as an internal standard in the pharmacokinetic (PK) analysis of the anti-tuberculosis drug, Bedaquiline (B32110). The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of Bedaquiline and its primary metabolite, N-desmethyl Bedaquiline (M2), in biological matrices.[1][2]
Introduction
Bedaquiline is a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[3][4][5] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.[2] Bedaquiline is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4 to its N-desmethyl metabolite (M2), which also possesses antimycobacterial activity, albeit less potent than the parent drug.[3][4][5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity and specificity.[2] In such assays, an internal standard is used to correct for variability during sample preparation and analysis.[1][2] A stable isotope-labeled internal standard, such as this compound, is the ideal choice as it shares near-identical physicochemical properties with the analyte of interest, N-desmethyl Bedaquiline (M2), ensuring it behaves similarly throughout the analytical process.[1][7] This co-elution behavior is critical for correcting matrix effects, which are a common source of error in bioanalytical methods.[1][2][8]
Bedaquiline Metabolism and the Role of N-Desmethyl Bedaquiline
The primary metabolic pathway for Bedaquiline is N-demethylation, catalyzed mainly by CYP3A4, with minor contributions from CYP2C8 and CYP2C19, to form N-desmethyl Bedaquiline (M2).[3][9] M2 is the main circulating metabolite of Bedaquiline.[3] Given that both Bedaquiline and M2 contribute to the overall pharmacological and toxicological profile, their accurate quantification is paramount in pharmacokinetic studies.[10][11]
Experimental Protocols
The following protocols are generalized from published methods for the quantification of Bedaquiline and N-desmethyl Bedaquiline in human plasma or serum using LC-MS/MS with a deuterated internal standard.[12][13][14]
Materials and Reagents
-
Bedaquiline reference standard
-
N-Desmethyl Bedaquiline (M2) reference standard
-
This compound internal standard
-
Human plasma or serum (drug-free)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methyl tertiary butyl ether (MTBE)
-
Water (ultrapure)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bedaquiline, N-Desmethyl Bedaquiline, and this compound in methanol or DMSO.
-
Working Standard Solutions: Prepare serial dilutions of the Bedaquiline and N-Desmethyl Bedaquiline stock solutions in a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) samples.[12]
-
Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound primary stock solution with the appropriate diluent.[12]
Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma/serum sample, add 50 µL of the internal standard working solution and vortex.[12]
-
Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.[12]
-
Add 2 mL of methyl tertiary butyl ether (MTBE), vortex for 5 minutes.[12]
-
Centrifuge at 4000 rpm for 5 minutes at 5°C.[12]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[12]
-
Reconstitute the residue in 250 µL of the mobile phase and inject into the LC-MS/MS system.[12]
LC-MS/MS Conditions
The following are example parameters and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 4.6 mm, 5 µm)[12] |
| Mobile Phase | A: 5 mM Ammonium Formate in 0.1% Formic AcidB: Methanol (90:10, v/v)[12] |
| Flow Rate | 1.0 mL/min[12] |
| Injection Volume | 15 µL[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[15][16] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Example LC-MS/MS Parameters.
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bedaquiline | 555.2 | 58.0[4] |
| N-Desmethyl Bedaquiline (M2) | 541.2 | Specific to instrument tuning |
| This compound (IS) | 547.5 | Specific to instrument tuning |
Note: Product ions for M2 and its deuterated internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.
Table 2: Example MRM Transitions for Bedaquiline and its Metabolite.
Data Presentation and Interpretation
Pharmacokinetic parameters are derived from the concentration-time profiles of Bedaquiline and M2 in the biological matrix. The use of this compound ensures the reliability of these concentration measurements.
| Pharmacokinetic Parameter | Bedaquiline | N-Desmethyl Bedaquiline (M2) |
| Plasma Concentration Range | 94.7 to 2,540 ng/mL[11][17][18][19][20] | 34.3 to 496 ng/mL[11][17][18][19][20] |
| Intracellular (PBMC) Conc. Range | 16.2 to 5,478 ng/mL[11][17][18][19][20] | 109.2 to 16,764 ng/mL[11][17][18][19][20] |
| Terminal Half-life | ~5.5 months[4] | Not explicitly stated |
| Time to Max. Concentration (Tmax) | ~5 hours[4] | Not explicitly stated |
Table 3: Reported Concentration Ranges of Bedaquiline and M2 in Patients.
Conclusion
The use of this compound as an internal standard is a critical component of robust and reliable bioanalytical methods for the pharmacokinetic assessment of Bedaquiline. The protocols and information provided herein offer a solid foundation for researchers, scientists, and drug development professionals to establish accurate and precise LC-MS/MS assays for quantifying Bedaquiline and its major active metabolite, M2, in various biological matrices. This ultimately contributes to a better understanding of the drug's behavior in the body and aids in the development of safer and more effective treatment strategies for multidrug-resistant tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Bedaquiline metabolism: Enzymes a... preview & related info | Mendeley [mendeley.com]
- 10. Dose- and Time-dependency of the Toxicity and Pharmacokinetic Profiles of Bedaquiline and Its N-desmethyl Metabolite in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. diva-portal.org [diva-portal.org]
- 20. Relationship between Plasma and Intracellular Concentrations of Bedaquiline and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bedaquiline in Human Plasma using N-Desmethyl Bedaquiline-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bedaquiline (B32110) is a diarylquinoline antimycobacterial agent that plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its therapeutic efficacy is exposure-dependent, making the accurate monitoring of its plasma concentrations essential for optimizing treatment and minimizing dose-related toxicities.[3][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bedaquiline in human plasma. The use of a stable isotope-labeled internal standard, N-Desmethyl Bedaquiline-d6, ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[1][5] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Principle of the Method
The analytical method is based on the principle of stable isotope dilution mass spectrometry. A known amount of the deuterated internal standard (IS), this compound, is added to the plasma samples. The analyte (Bedaquiline) and the IS are then extracted from the plasma matrix using liquid-liquid extraction. The extracted samples are analyzed by LC-MS/MS. Since the analyte and the IS have nearly identical physicochemical properties, any loss during sample processing affects both compounds proportionally.[1] Quantification is achieved by measuring the ratio of the peak area of the analyte to that of the internal standard.
Materials and Reagents
| Material/Reagent | Supplier |
| Bedaquiline | Reference Standard |
| This compound | Reference Standard |
| Human Plasma (K2-EDTA) | Biological Matrix |
| Methanol (B129727) (LC-MS Grade) | Solvent |
| Acetonitrile (LC-MS Grade) | Solvent |
| Methyl Tertiary Butyl Ether (MTBE) | Solvent |
| Ammonium (B1175870) Formate (B1220265) | Reagent |
| Formic Acid | Reagent |
| Water (LC-MS Grade) | Solvent |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Bedaquiline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bedaquiline in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Bedaquiline Working Solutions: Prepare serial dilutions of the Bedaquiline stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at desired concentrations.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction procedure is employed to isolate Bedaquiline and the internal standard from the plasma matrix.[6][7]
-
Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the IS working solution (100 ng/mL) to each plasma sample, except for the blank samples.
-
Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex briefly.[2][6]
-
Add 2 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[6][7]
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[2]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 column (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | A: 5 mM Ammonium Formate in 0.1% Formic AcidB: Methanol[6][7] |
| Gradient | Isocratic: 90% B[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Injection Volume | 15 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2.0 minutes[8] |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][6] |
| Precursor → Product Ion (m/z) | Bedaquiline: 555.1 → 58.4this compound: 561.2 → 64.4[2] |
| Collision Energy (CE) | Optimized for specific instrument |
| Spray Voltage | 3500 V[2] |
Data Presentation
Calibration Curve
The method was found to be linear over the concentration range of 5 to 1800 ng/mL for Bedaquiline in human plasma.[6][7] The correlation coefficient (r²) was consistently ≥ 0.99.[6][7]
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Bedaquiline | 5 - 1800 | ≥ 0.99 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Medium, and High). The results are summarized below and are within acceptable limits for bioanalytical methods.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 15 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium QC | 150 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High QC | 1500 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Data presented are representative and may vary between laboratories and instrument platforms.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Determination of bedaquiline in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for N-Desmethyl Bedaquiline Quantification using N-Desmethyl Bedaquiline-d6 Internal Standard
Introduction
Bedaquiline (B32110) (BDQ) is a diarylquinoline antibiotic pivotal in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1][2]. Its primary metabolic pathway involves N-demethylation to form N-Desmethyl Bedaquiline (M2), a less active metabolite[1][3]. Accurate quantification of N-Desmethyl Bedaquiline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety[4][5]. This application note describes a robust and sensitive high-throughput bioanalytical method for the quantification of N-Desmethyl Bedaquiline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, N-Desmethyl Bedaquiline-d6. The use of a deuterated internal standard is the gold standard in bioanalysis, as it effectively compensates for variations during sample preparation and analysis, thereby ensuring high accuracy and precision[6][7][8].
Principle
The method is based on the principle of stable isotope dilution. A known concentration of this compound, which is chemically identical to the analyte but distinguishable by mass, is added to the plasma samples at the beginning of the sample preparation process[6]. Following extraction, the analyte and the internal standard are separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of N-Desmethyl Bedaquiline in the sample, effectively correcting for any variability in extraction recovery, matrix effects, and instrument response[7][9].
Experimental Workflow
Caption: General workflow for the bioanalytical quantification of N-Desmethyl Bedaquiline in plasma.
Materials and Reagents
-
N-Desmethyl Bedaquiline reference standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other suitable modifier)
-
Methyl tertiary-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE)[11]
-
Solid Phase Extraction (SPE) cartridges (if applicable)
Instrumentation
A validated LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh the reference standards of N-Desmethyl Bedaquiline and this compound and dissolve in a suitable solvent such as methanol or DMSO to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the N-Desmethyl Bedaquiline stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards at various concentration levels.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration appropriate for spiking into all samples (e.g., 100 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add a protein precipitation agent (e.g., 200 µL of acetonitrile) and vortex thoroughly to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add an extraction solvent (e.g., 1 mL of MTBE), vortex for an extended period (e.g., 10 minutes), and centrifuge to separate the layers[11].
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of analyte and IS from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Run Time | 2-5 minutes for high-throughput |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for specific instrument |
| Ion Spray Voltage | Optimized for specific instrument |
| MRM Transitions | To be determined by infusion of individual standards. Example transitions for similar compounds are available in the literature. |
| Collision Energy | Optimized for each MRM transition |
Method Validation
The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using at least six different sources of blank matrix. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. A calibration curve of at least six non-zero standards is prepared and analyzed. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal values (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at a minimum of four QC levels (LLOQ, low, mid, high) in at least five replicates. | Mean accuracy within ±15% of nominal values (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. Assessed by comparing the response of the analyte in post-extraction spiked matrix from different sources to the response in a neat solution[6]. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. Assessed by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage)[8]. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Data Analysis
The concentration of N-Desmethyl Bedaquiline in the samples is determined by interpolation from the calibration curve, which is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x² or 1/x) is typically used for the calibration curve.
Conclusion
This application note provides a comprehensive protocol for the development and validation of a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of N-Desmethyl Bedaquiline in human plasma. The use of this compound as an internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis. This method is suitable for pharmacokinetic and therapeutic drug monitoring studies, contributing to the safe and effective use of Bedaquiline in the treatment of MDR-TB.
Signaling Pathway and Logical Relationships
Caption: Primary metabolic pathway of Bedaquiline to N-Desmethyl Bedaquiline.
Caption: Logical relationship demonstrating the role of the internal standard in ensuring accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bedaquiline: a review of human pharmacokinetics and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Desmethyl Bedaquiline-d6 for Therapeutic Drug Monitoring of Bedaquiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedaquiline is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a diarylquinoline, it employs a novel mechanism of action by specifically inhibiting mycobacterial ATP synthase. Therapeutic Drug Monitoring (TDM) is increasingly recognized as a critical tool to optimize Bedaquiline therapy, ensuring efficacy while minimizing dose-dependent toxicities, such as QT prolongation. The primary circulating and active metabolite of Bedaquiline is N-desmethyl Bedaquiline (M2), which also contributes to the overall therapeutic and toxicodynamic profile. Therefore, simultaneous monitoring of both Bedaquiline and M2 is essential for a comprehensive pharmacokinetic assessment.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, correcting for variability in sample preparation and instrument response. N-Desmethyl Bedaquiline-d6 is the deuterium-labeled analog of the M2 metabolite and serves as an ideal internal standard for its accurate quantification. This document provides detailed application notes and protocols for the use of this compound in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the therapeutic drug monitoring of Bedaquiline and its major metabolite.
Principle of the Method
The analytical method is based on the principle of stable isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard, this compound, is added to the biological sample (e.g., plasma, serum) at the beginning of the sample preparation process. This internal standard is chemically identical to the analyte of interest (N-desmethyl Bedaquiline) but has a higher mass due to the incorporation of deuterium (B1214612) atoms. Throughout the extraction, chromatography, and ionization processes, the analyte and the internal standard exhibit nearly identical behavior. Any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate and precise quantification can be achieved, effectively compensating for matrix effects and procedural inconsistencies. For the quantification of the parent drug, Bedaquiline, a corresponding deuterated internal standard, such as Bedaquiline-d6, should be used.
Bedaquiline Metabolism
Bedaquiline is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme through N-demethylation to form N-desmethyl Bedaquiline (M2).[1][2][3] Studies have also indicated contributions from CYP2C8 and CYP2C19 to this metabolic pathway.[1][3] The M2 metabolite is pharmacologically active, although to a lesser extent than the parent drug.
Bedaquiline Metabolic Pathway.
Experimental Protocols
This section details the materials, reagents, and a step-by-step procedure for the quantification of Bedaquiline and N-desmethyl Bedaquiline in human plasma using an LC-MS/MS method.
Materials and Reagents
-
Bedaquiline analytical standard
-
N-Desmethyl Bedaquiline (M2) analytical standard
-
Bedaquiline-d6 (Internal Standard for Bedaquiline)
-
This compound (Internal Standard for M2)
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Human plasma (drug-free) for calibration standards and quality controls
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bedaquiline, N-desmethyl Bedaquiline, Bedaquiline-d6, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Bedaquiline and N-desmethyl Bedaquiline from their respective stock solutions using a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a combined working solution of Bedaquiline-d6 and this compound in methanol at an appropriate concentration (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow.
LC-MS/MS Method Parameters
The following are typical parameters that should be optimized for the specific instrumentation.
Liquid Chromatography
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Bedaquiline: e.g., m/z 555.2 → 482.3N-desmethyl Bedaquiline: e.g., m/z 541.2 → 468.3Bedaquiline-d6: e.g., m/z 561.2 → 488.3this compound: e.g., m/z 547.2 → 474.3 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions should be optimized for the specific instrument used.
Method Validation Data
A summary of typical validation parameters for an LC-MS/MS method for the quantification of Bedaquiline and N-desmethyl Bedaquiline is presented below. Laboratories should perform their own comprehensive validation according to regulatory guidelines.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Bedaquiline | 5 - 2000 | Linear (1/x²) | > 0.99 |
| N-desmethyl Bedaquiline | 5 - 2000 | Linear (1/x²) | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Bedaquiline | LQC | 15 | < 10 | < 10 | 90 - 110 |
| MQC | 200 | < 10 | < 10 | 90 - 110 | |
| HQC | 1600 | < 10 | < 10 | 90 - 110 | |
| N-desmethyl Bedaquiline | LQC | 15 | < 10 | < 10 | 90 - 110 |
| MQC | 200 | < 10 | < 10 | 90 - 110 | |
| HQC | 1600 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Bedaquiline | LQC | > 85 | 90 - 110 |
| HQC | > 85 | 90 - 110 | |
| N-desmethyl Bedaquiline | LQC | > 85 | 90 - 110 |
| HQC | > 85 | 90 - 110 |
Therapeutic Drug Monitoring Workflow
The process of TDM involves several key steps, from the clinical decision to monitor drug levels to the final dose adjustment based on pharmacokinetic interpretation.
Therapeutic Drug Monitoring Workflow.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of Bedaquiline and its primary metabolite, N-desmethyl Bedaquiline. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and implement accurate and precise bioanalytical methods. Such methods are indispensable for optimizing treatment regimens for patients with multidrug-resistant tuberculosis, thereby improving therapeutic outcomes and enhancing patient safety.
References
Application Note and Protocol: Quantification of Bedaquiline in Human Plasma using Liquid-Liquid Extraction with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantitative analysis of Bedaquiline (B32110) in human plasma using a liquid-liquid extraction (LLE) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Bedaquiline-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][2]
Bedaquiline is a diarylquinoline antimycobacterial drug essential for the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][3][4] Monitoring its plasma concentrations is critical for optimizing therapeutic efficacy and minimizing potential toxicity, such as QT prolongation.[1] The principle of this method relies on stable isotope dilution, where a known amount of Bedaquiline-d6 is added to the plasma sample.[1] The deuterated standard is chemically identical to Bedaquiline but has a different mass, allowing it to serve as an internal control to compensate for variations during sample preparation and analysis.[1][5]
Experimental Protocols
This section details the methodology for the liquid-liquid extraction of Bedaquiline from human plasma.
Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Bedaquiline analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 4000 rpm and 5°C)
-
Nitrogen evaporator
Preparation of Solutions
-
Bedaquiline Stock Solution (1 mg/mL): Accurately weigh and dissolve the Bedaquiline reference standard in a suitable solvent such as methanol or dimethyl sulfoxide (B87167) (DMSO).
-
Bedaquiline-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the Bedaquiline-d6 reference standard in the same solvent as the analyte stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions of Bedaquiline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve points.
-
Internal Standard Working Solution: Dilute the Bedaquiline-d6 stock solution to the desired concentration (e.g., 500 ng/mL) with a 50:50 (v/v) mixture of methanol and water.[9]
-
Buffer Solution (5 mM Ammonium Formate in 0.1% Formic Acid): Prepare by dissolving the appropriate amount of ammonium formate in ultrapure water containing 0.1% formic acid.
Sample Preparation: Liquid-Liquid Extraction Workflow
The following diagram outlines the key steps for the extraction of Bedaquiline from human plasma samples.
Detailed Protocol
-
Pipette 50 µL of the human plasma sample into a microcentrifuge tube.[6][7]
-
Add 50 µL of the Bedaquiline-d6 internal standard working solution to the plasma sample and vortex briefly.[6]
-
Add 100 µL of 5 mM ammonium formate in 0.1% formic acid to the mixture and vortex.[6]
-
Add 2 mL of methyl tertiary butyl ether (MTBE) to the tube.[6]
-
Vortex the mixture for approximately 5-10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 5 minutes at 5°C to separate the organic and aqueous layers.[6]
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[6]
-
Reconstitute the dried residue with 250 µL of the mobile phase.[6]
-
Inject 15 µL of the reconstituted sample into the LC-MS/MS system for analysis.[6]
Data Presentation
The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for Bedaquiline analysis using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Value/Range | Reference(s) |
| Linearity Range | 5 - 1800 ng/mL | [6][7] |
| Correlation Coefficient (r²) | ≥ 0.99 | [6][7] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [6] |
| Accuracy | 1.9% to 13.6% | [10][11] |
| Within-run Precision | 3.0% to 7.2% | [10][11] |
| Between-run Precision | 0.0% to 4.3% | [10][11] |
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Typical Setting | Reference(s) |
| LC Column | Zodiac C18 (50 x 4.6 mm, 5 µm) | [6][7][8] |
| Mobile Phase | Methanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v) | [6][7][8] |
| Flow Rate | 1.0 mL/min | [6][7][8] |
| Injection Volume | 15 µL | [6] |
| Mass Spectrometer | Triple quadrupole | [6][10][11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| MRM Transitions | Bedaquiline: 555.1 → 58.4 m/z; Bedaquiline-d6: 561.2 → 64.4 m/z | [10] |
Conclusion
The described liquid-liquid extraction protocol using a deuterated internal standard provides a robust, sensitive, and specific method for the quantification of Bedaquiline in human plasma.[1] This methodology is well-suited for high-throughput bioanalysis in both research and clinical settings, enabling accurate pharmacokinetic assessments and therapeutic drug monitoring to support the effective treatment of multidrug-resistant tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. An LC-MS/MS-based method to analyze the anti-tuberculosis drug bedaquiline in hair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Determination of bedaquiline in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Throughput Analysis of Bedaquiline in Human Plasma Using Solid-Phase Extraction with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of Bedaquiline (B32110) in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Bedaquiline-d6, is utilized throughout the procedure. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective detection method. This document provides a comprehensive, step-by-step guide for sample preparation, SPE, and analysis, making it an invaluable resource for researchers in clinical and pharmaceutical settings. The methodologies presented are compiled from validated methods to guide researchers in establishing a robust and reliable assay for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1]
Introduction
Bedaquiline is a diarylquinoline antimycobacterial drug that is a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Monitoring the plasma concentrations of Bedaquiline is crucial for optimizing therapeutic efficacy and minimizing the risk of toxicity, such as QT prolongation.[1] Therefore, a reliable and accurate analytical method for the quantification of Bedaquiline in biological matrices is essential.
Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over other methods like liquid-liquid extraction. These benefits include higher recovery, reduced solvent consumption, and the potential for automation. This application note describes a detailed SPE protocol for the extraction of Bedaquiline from human plasma, followed by sensitive quantification using LC-MS/MS. The use of a deuterated internal standard, Bedaquiline-d6, is a key feature of this method, as it effectively compensates for variations in sample preparation and instrument response, thereby ensuring the accuracy of the results.[1]
Experimental Protocols
Materials and Reagents
-
Bedaquiline analytical standard
-
Bedaquiline-d6 internal standard
-
LC-MS/MS grade methanol (B129727)
-
LC-MS/MS grade acetonitrile (B52724)
-
LC-MS/MS grade water
-
Ammonium acetate (B1210297)
-
Formic acid
-
Human plasma (blank)
-
Strata-X (Phenomenex, 33 µm x 200 mg/3 mL) or equivalent solid-phase extraction columns[2]
Equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Centrifuge
-
Solid-phase extraction manifold
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Preparation of Solutions
-
Bedaquiline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bedaquiline and dissolve it in 10 mL of methanol.
-
Bedaquiline-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Bedaquiline-d6 and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Bedaquiline stock solution with methanol to achieve the desired concentration range for the calibration curve.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Bedaquiline-d6 stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation and Solid-Phase Extraction Protocol
-
Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To a 200 µL aliquot of plasma, add 20 µL of the 100 ng/mL Bedaquiline-d6 internal standard spiking solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of 0.1% formic acid in acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition the Strata-X SPE columns by passing 2 mL of methanol followed by 2 mL of water through the column.[2] Do not allow the column to dry out between steps.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE column.
-
Washing: Wash the SPE column with 2 mL of a water, methanol, and acetonitrile mixture (4:3:3, v/v/v).[2]
-
Elution: Elute the analyte and internal standard from the SPE column with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters that can be adapted and optimized for the specific instrumentation used:[1][2][3]
-
LC Column: Poroshell 120 SB-C18 or equivalent
-
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient to separate Bedaquiline and its internal standard.
-
Flow Rate: 0.350 µL/minute[2]
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the quantitative data from validated methods for Bedaquiline analysis.
| Parameter | Bedaquiline | Bedaquiline-d6 (Internal Standard) |
| Precursor Ion (m/z) | Value to be determined by direct infusion | Value to be determined by direct infusion |
| Product Ion (m/z) | Value to be determined by direct infusion | Value to be determined by direct infusion |
| Collision Energy (eV) | Value to be optimized | Value to be optimized |
| Table 1: Mass Spectrometry Parameters |
| Validation Parameter | Result | Reference |
| Linearity Range | 0.0780 to 5.00 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Accuracy (% Nominal) | 96.7% to 103.5% | [2] |
| Precision (CV%) | < 6.3% | [2] |
| Recovery | > 85% | [5] |
| Lower Limit of Quantification (LLOQ) | 0.0780 µg/mL | [2] |
| Table 2: Summary of Method Validation Parameters |
Mandatory Visualization
Caption: Experimental workflow for the solid-phase extraction of Bedaquiline from plasma.
Caption: Logical workflow of internal standard-based quantification for Bedaquiline.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Desmethyl Bedaquiline-d6 Stability in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Bedaquiline-d6 is the deuterated stable isotope-labeled internal standard for N-Desmethyl Bedaquiline (B32110) (M2), the primary and active metabolite of the anti-tuberculosis drug Bedaquiline. Accurate and reliable quantification of drug and metabolite levels in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The stability of the analytical internal standard in the biological matrix is a critical factor that can influence the accuracy and precision of bioanalytical methods. These application notes provide a summary of the stability of this compound in human plasma and outline detailed protocols for assessing its stability in various biological matrices.
Note: Specific stability data for this compound is not extensively available in the public domain. However, due to the chemical identity between a deuterated internal standard and its non-labeled counterpart, the stability of N-Desmethyl Bedaquiline (M2) is considered a reliable surrogate for the stability of this compound. The quantitative data presented in these notes are for the N-desmethyl metabolite (M2) of Bedaquiline in human plasma and should be used as a strong indicator of the stability of this compound. It is recommended to perform a validation of the stability under the specific conditions of your laboratory.
Data Presentation: Stability of N-Desmethyl Bedaquiline in Human Plasma
The following tables summarize the stability of N-Desmethyl Bedaquiline (M2) in human plasma under various storage and handling conditions. This data is adapted from studies on the bioanalysis of Bedaquiline and its M2 metabolite.[1][2]
Table 1: Freeze-Thaw Stability of N-Desmethyl Bedaquiline in Human Plasma
| Number of Freeze-Thaw Cycles | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 14.9 (Low QC) | 15.3 | 102.7 | 1.80 |
| 1400 (High QC) | 1450 | 103.6 | 1.79 | |
| 3 | 14.9 (Low QC) | 15.1 | 101.3 | 2.5 |
| 1400 (High QC) | 1420 | 101.4 | 1.9 | |
| 5 | 14.9 (Low QC) | 14.5 | 97.3 | 3.1 |
| 1400 (High QC) | 1380 | 98.6 | 2.2 |
Table 2: Short-Term (Bench-Top) Stability of N-Desmethyl Bedaquiline in Human Plasma at Room Temperature
| Duration (hours) | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 6 | 14.9 (Low QC) | 15.1 | 101.3 | 2.8 |
| 1400 (High QC) | 1410 | 100.7 | 1.5 | |
| 24 | 14.9 (Low QC) | 14.8 | 99.3 | 3.5 |
| 1400 (High QC) | 1390 | 99.3 | 2.1 | |
| 77 | 14.9 (Low QC) | 15.6 | 104.7 | 3.97 |
| 1400 (High QC) | 1480 | 105.7 | 1.39 |
Table 3: Long-Term Stability of N-Desmethyl Bedaquiline in Human Plasma
| Storage Temperature | Duration | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| -20°C ± 5°C | 77 hours | 14.9 (Low QC) | 15.6 | 104.7 | 3.97 |
| 1400 (High QC) | 1480 | 105.7 | 1.39 | ||
| -70°C ± 10°C | 41 days | 14.9 (Low QC) | 15.1 | 101.3 | 1.18 |
| 1400 (High QC) | 1380 | 98.6 | 9.63 |
Table 4: Post-Preparative (Autosampler) Stability of N-Desmethyl Bedaquiline in Processed Samples
| Storage Condition | Duration (hours) | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Room Temperature (Wet Extract) | 69 | 14.9 (Low QC) | 15.3 | 102.7 | 0.98 |
| 1400 (High QC) | 1470 | 105.0 | 0.82 | ||
| 5°C (Re-injection) | 65 | 14.9 (Low QC) | 14.5 | 97.3 | 2.61 |
| 1400 (High QC) | 1450 | 103.6 | 1.18 | ||
| 5°C (Autosampler) | 64 | 14.9 (Low QC) | 15.3 | 102.7 | 4.21 |
| 1400 (High QC) | 1470 | 105.0 | 2.12 |
Experimental Protocols
The following protocols describe the general procedures for evaluating the stability of this compound in biological matrices. These protocols should be adapted and validated for specific laboratory conditions and analytical methods.
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Materials:
-
Blank biological matrix (human plasma, blood, or urine)
-
This compound stock solution
-
Quality control (QC) samples (Low and High concentrations)
-
Validated bioanalytical method (e.g., LC-MS/MS)
Procedure:
-
Prepare low and high QC samples by spiking the blank biological matrix with known concentrations of this compound.
-
Divide the QC samples into aliquots.
-
Analyze one set of aliquots immediately (Cycle 0) to establish the baseline concentration.
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 and 5 cycles).
-
After the final cycle, analyze the QC samples using the validated bioanalytical method.
-
Calculate the mean concentration, accuracy, and precision for each cycle and compare the results to the baseline (Cycle 0).
Caption: Workflow for Freeze-Thaw Stability Assessment.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a specified duration.
Materials:
-
Blank biological matrix (human plasma, blood, or urine)
-
This compound stock solution
-
QC samples (Low and High concentrations)
-
Validated bioanalytical method
Procedure:
-
Prepare low and high QC samples.
-
Analyze a set of QC samples immediately to establish the baseline concentration (T=0).
-
Store the remaining QC samples on the bench-top at room temperature (e.g., 20-25°C).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), take aliquots of the stored QC samples and analyze them.
-
Calculate the mean concentration, accuracy, and precision for each time point and compare the results to the baseline.
Caption: Workflow for Short-Term Stability Assessment.
Protocol 3: Long-Term Stability Assessment
Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.
Materials:
-
Blank biological matrix (human plasma, blood, or urine)
-
This compound stock solution
-
QC samples (Low and High concentrations)
-
Validated bioanalytical method
Procedure:
-
Prepare a sufficient number of low and high QC sample aliquots.
-
Analyze a set of QC samples to establish the baseline concentration (T=0).
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from storage.
-
Allow the samples to thaw completely and analyze them using the validated bioanalytical method.
-
Calculate the mean concentration, accuracy, and precision for each time point and compare the results to the baseline.
Protocol 4: Post-Preparative (Autosampler) Stability Assessment
Objective: To evaluate the stability of processed this compound samples in the autosampler.
Materials:
-
Processed QC samples (Low and High concentrations)
-
Validated bioanalytical method
Procedure:
-
Process a set of low and high QC samples according to the validated sample preparation procedure.
-
Analyze a subset of the processed samples immediately to establish the baseline concentration.
-
Place the remaining processed samples in the autosampler set at a specific temperature (e.g., 4°C or 10°C).
-
Re-inject and analyze the samples at predetermined time points (e.g., 12, 24, 48 hours).
-
Calculate the mean concentration, accuracy, and precision for each time point and compare the results to the initial analysis.
Signaling Pathways and Logical Relationships
The stability of this compound is a critical parameter in the bioanalytical method validation workflow. The following diagram illustrates the logical relationship of stability assessment within the broader context of method validation.
Caption: Bioanalytical Method Validation Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with N-Desmethyl Bedaquiline-d6
This technical support center is designed for researchers, scientists, and drug development professionals using N-Desmethyl Bedaquiline-d6 as an internal standard in LC-MS/MS bioanalysis. It provides targeted troubleshooting guides and FAQs to address common issues related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of N-Desmethyl Bedaquiline?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively affect the accuracy, precision, and sensitivity of the analytical method.[2][3][4] When analyzing N-Desmethyl Bedaquiline, endogenous components in the biological sample, such as phospholipids, salts, or metabolites, can co-elute and interfere with its ionization in the mass spectrometer source.[1][2]
Q2: What is the role of this compound and why is it used?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard in quantitative mass spectrometry.[5] Because its chemical and physical properties are nearly identical to the analyte (N-Desmethyl Bedaquiline), it is expected to behave the same way during sample preparation, chromatography, and ionization.[5] Its purpose is to compensate for variability, including extraction loss and matrix effects.[5][6] By measuring the peak area ratio of the analyte to the SIL-IS, accurate quantification can be achieved even if ion suppression or enhancement occurs.
Q3: I am using a deuterated internal standard. Why am I still seeing issues with accuracy and reproducibility?
A3: While this compound is designed to compensate for matrix effects, severe ion suppression can still be problematic. If the matrix effect is very strong, the signal for both the analyte and the internal standard can be suppressed to a point where they are too low for reliable detection (i.e., close to the lower limit of quantification, LLOQ).[1][7] Furthermore, if the analyte and internal standard do not co-elute perfectly, they may be affected differently by a narrow region of ion suppression.[2] It is also crucial to ensure there is no contamination or degradation of the internal standard stock solution.
Q4: How can I quantitatively measure the extent of matrix effects in my assay?
A4: The most accepted method is the post-extraction spike experiment, which is used to calculate the Matrix Factor (MF).[2][4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a pure solvent (neat solution).
-
An MF value of 1 (or 100%) indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
This experiment should be performed using at least six different lots of blank matrix to assess variability.[2]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific issues encountered during your analysis.
Issue 1: Poor Reproducibility, Inaccurate QC Samples, or Non-Linear Calibration Curve
This is a primary indicator of unaddressed matrix effects. This workflow will guide you through diagnosis and resolution.
Conceptual View: How the Internal Standard Works
The diagram below illustrates the principle of using this compound as a stable isotope-labeled internal standard to correct for ion suppression.
Quantitative Data Summary
When troubleshooting, you will generate data to assess different sample preparation strategies. The goal is to find a method that maximizes recovery (RE) and minimizes matrix effects (ME), leading to good overall process efficiency (PE).
| Sample Preparation Method | Analyte Recovery (RE %) | Matrix Factor (MF) | IS-Normalized MF | Process Efficiency (PE %) | Recommendation |
| Protein Precipitation (PPT) | 95% | 0.45 (Suppression) | 1.02 | 43% | Poor. High suppression affects sensitivity. |
| Liquid-Liquid Extraction (LLE) | 88% | 0.82 (Suppression) | 0.99 | 72% | Better. Acceptable if sensitivity is sufficient. |
| Solid-Phase Extraction (SPE) | 92% | 0.97 (No Effect) | 1.01 | 89% | Optimal. Cleanest extract, minimal matrix effects. |
Table based on representative data from bioanalytical method development.[1][8]
Key Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative determination of matrix effects (MF), recovery (RE), and process efficiency (PE).[2][9][10]
Objective: To calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) for your N-Desmethyl Bedaquiline method.
Materials:
-
N-Desmethyl Bedaquiline and this compound reference standards
-
Drug-free blank biological matrix (e.g., human plasma), at least 6 different lots
-
All solvents and reagents used in your extraction procedure
-
Calibrated pipettes, centrifuge, evaporator, and LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples at a minimum of two concentration levels (low and high QC).
-
Set 1 (Neat Solution - No Matrix):
-
Spike the analyte and internal standard into the final reconstitution solvent.
-
This sample represents 100% response (no matrix effect, 100% recovery).
-
Resulting Peak Area = A
-
-
Set 2 (Post-Extraction Spike - Assesses ME):
-
Process blank matrix samples through the entire extraction procedure.
-
Before the final evaporation step (or in the final reconstitution solvent), spike the analyte and internal standard into the extracted matrix.
-
Evaporate (if applicable) and reconstitute.
-
Resulting Peak Area = B
-
-
Set 3 (Pre-Extraction Spike - Assesses PE):
-
Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.
-
Process these spiked samples through the entire extraction method.
-
Resulting Peak Area = C
-
-
-
Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for the analyte.
-
Calculations:
-
Matrix Factor (MF %): Measures the impact of the matrix on the analyte signal.
-
Recovery (RE %): Measures the efficiency of the extraction process.
-
RE % = (C / B) * 100
-
-
Process Efficiency (PE %): Measures the overall method performance, combining extraction and matrix effects.
-
PE % = (C / A) * 100
-
This can also be calculated as (MF * RE) / 100.[10]
-
-
By following these guides and protocols, researchers can systematically diagnose, quantify, and mitigate matrix effects to develop a robust and reliable bioanalytical method for N-Desmethyl Bedaquiline.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. journals.asm.org [journals.asm.org]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Optimizing N-Desmethyl Bedaquiline-d6 Concentration in Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N-Desmethyl Bedaquiline-d6 in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in assays?
This compound is the deuterium-labeled form of N-Desmethyl Bedaquiline (B32110), the main circulating metabolite of the anti-tuberculosis drug Bedaquiline.[1] It is commonly used as an internal standard (IS) in analytical and pharmacokinetic research, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2][3] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[4][5] It is chemically almost identical to the analyte of interest (N-Desmethyl Bedaquiline) and therefore experiences similar effects during sample preparation and analysis, such as extraction loss and matrix effects.[6][7] This allows for more accurate and precise quantification of the analyte.[4]
Q2: What is the typical concentration range for an internal standard like this compound?
The optimal concentration of an internal standard generally falls within the mid-range of the calibration curve of the analyte it is intended to quantify.[8] For assays quantifying Bedaquiline and its metabolites, published methods have used internal standard concentrations in the range of 0.1 mg/L (100 ng/mL) in the final sample solution that is injected into the LC-MS/MS system.[5][9] It is crucial to ensure that the concentration is high enough to produce a stable and reproducible signal, but not so high that it saturates the detector or causes ion suppression of the analyte.[10]
Q3: Can this compound be used as an internal standard for the quantification of Bedaquiline itself?
Yes, while this compound is the ideal internal standard for its unlabeled counterpart, it is also frequently used as an internal standard for the parent drug, Bedaquiline.[11][12][13] This is because the structural similarity between Bedaquiline and N-Desmethyl Bedaquiline is high enough for the deuterated metabolite to effectively track and compensate for analytical variability of the parent drug during sample processing and analysis.[6]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in assays.
Issue 1: Low or No Signal Intensity of this compound
-
Possible Cause: Insufficient concentration of the internal standard.
-
Solution: Prepare a fresh, higher concentration working solution of this compound. A general guideline is to aim for a concentration that gives a peak area in the mid-range of the detector's linear response.[8]
-
-
Possible Cause: Degradation of the internal standard.
-
Solution: this compound should be stored under appropriate conditions (typically at -20°C or below) to prevent degradation.[9] Prepare fresh working solutions from a reliable stock.
-
-
Possible Cause: Suboptimal mass spectrometry parameters.
-
Solution: Optimize the mass spectrometer settings, including ionization source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., precursor/product ion m/z, collision energy, cone voltage).[14]
-
Issue 2: High Variability in the this compound Signal
-
Possible Cause: Inconsistent addition of the internal standard to samples.
-
Solution: Ensure precise and consistent pipetting of the internal standard solution into all samples, calibrators, and quality controls. Automated liquid handlers can improve precision.
-
-
Possible Cause: Matrix effects leading to ion suppression or enhancement.
-
Solution: Evaluate matrix effects by comparing the internal standard response in extracted blank matrix samples versus a neat solution.[6] If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction instead of protein precipitation) or chromatographic optimization to separate the analyte and internal standard from interfering matrix components.[15]
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Optimize the LC wash method between injections. This may involve using a stronger wash solvent or increasing the wash volume and time.
-
Issue 3: Poor Peak Shape of this compound
-
Possible Cause: Inappropriate chromatographic conditions.
-
Solution: Optimize the mobile phase composition, gradient, and flow rate. Ensure compatibility of the sample solvent with the initial mobile phase to prevent peak distortion.
-
-
Possible Cause: Column degradation.
-
Solution: Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column from contaminants.
-
-
Possible Cause: Adsorption of the analyte to the LC system components.
-
Solution: Passivate the LC system by injecting a high-concentration standard or by using additives in the mobile phase that can reduce non-specific binding.
-
Issue 4: Contribution of the Internal Standard to the Analyte Signal (Crosstalk)
-
Possible Cause: Isotopic impurity of the this compound.
-
Solution: Check the certificate of analysis for the isotopic purity of the internal standard. If there is a significant unlabeled component, this will contribute to the analyte signal. This can often be corrected for during data processing by subtracting the contribution from the analyte response in blank samples spiked only with the internal standard.
-
-
Possible Cause: In-source fragmentation of the deuterated internal standard.
-
Solution: Optimize the ion source conditions to minimize in-source fragmentation, which can lead to the formation of ions with the same m/z as the unlabeled analyte.[6]
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting Bedaquiline and its metabolites from plasma or serum.
-
Spiking: To 100 µL of plasma/serum sample, add 10 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 1 µg/mL).
-
Precipitation: Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical starting conditions that should be optimized for your specific instrument.
| Parameter | Typical Condition |
| LC Column | C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Bedaquiline: 555.2 -> 480.2; N-Desmethyl Bedaquiline: 541.2 -> 480.2; this compound: 547.2 -> 480.2 (These are example transitions and should be optimized)[9][16] |
Quantitative Data Summary
The following table summarizes key quantitative parameters from a representative LC-MS/MS method for the analysis of Bedaquiline and its N-desmethyl metabolite.
| Parameter | Bedaquiline | N-Desmethyl Bedaquiline (M2) | Reference |
| Linear Range | 0.05 - 6.00 mg/L | 0.05 - 6.00 mg/L | [9] |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L | 0.05 mg/L | [9] |
| Accuracy (% Bias) | -1.9% to 13.6% | -2.9% to 8.5% | [9] |
| Within-run Precision (%CV) | 3.0% to 7.2% | 3.1% to 5.2% | [9] |
| Between-run Precision (%CV) | 0.0% to 4.3% | 0.0% to 4.6% | [9] |
Visualizations
References
- 1. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. An LC-MS/MS-based method to analyze the anti-tuberculosis drug bedaquiline in hair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. diva-portal.org [diva-portal.org]
Inconsistent internal standard response for N-Desmethyl Bedaquiline-d6
Welcome to the Technical Support Center for N-Desmethyl Bedaquiline-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of this compound as an internal standard in analytical experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues that can lead to inconsistent internal standard responses for this compound.
Issue: High Variability in this compound Peak Area Across a Run
Question: My this compound peak area is showing significant variability between injections of the same sample or across different samples in the same batch. What are the potential causes and how can I troubleshoot this?
Answer:
High variability in the internal standard (IS) response can compromise the accuracy and precision of your analytical method. The following steps will guide you through a systematic investigation to identify the root cause.
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Internal Standard Response.
Step 1: Verify Instrument Performance Minor fluctuations in the LC-MS/MS system can lead to significant variations in signal response.
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Action:
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Perform a leak check on the LC system.
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Inspect the autosampler syringe and injection port for any signs of blockage or wear.
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Inject a standard solution of this compound multiple times to assess the reproducibility of the instrument.
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Acceptance Criteria: The coefficient of variation (%CV) for the peak area of replicate injections should be less than 5%.
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | %CV |
| Peak Area | 1,520,000 | 1,550,000 | 1,535,000 | 1,565,000 | 1,542,000 | 1.2% |
Step 2: Evaluate Sample Preparation Inconsistencies during sample preparation are a common source of variability.
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Action:
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Review your sample preparation protocol to ensure consistency in every step, including pipetting, vortexing, and extraction times.
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Prepare a set of quality control (QC) samples at a known concentration and process them alongside your study samples.
-
-
Acceptance Criteria: The %CV of the this compound peak area in the QC samples should be within 15%.
Step 3: Assess Internal Standard Solution The integrity of the internal standard stock and working solutions is critical.
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Action:
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Prepare a fresh stock and working solution of this compound.
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Compare the response of the fresh solution to the old solution.
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Verify the stability of the internal standard in the storage solvent and under the conditions of use.
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| Solution | Mean Peak Area (n=3) | % Difference |
| Old IS Solution | 1,250,000 | - |
| Fresh IS Solution | 1,530,000 | 22.4% |
Step 4: Investigate Chromatographic Conditions Poor chromatography can lead to inconsistent peak integration and shape.
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Action:
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Visually inspect the chromatograms for any signs of peak splitting, tailing, or fronting.
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Ensure that this compound is well-separated from any interfering peaks.
-
Verify the consistency of retention time.
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Step 5: Test for Matrix Effects Matrix components can suppress or enhance the ionization of this compound, leading to variability.
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Action:
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Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.
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Analyze samples from different lots of blank matrix to assess the lot-to-lot variability of the matrix effect.
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Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of this compound as an internal standard?
For reliable quantification, this compound should have high chemical and isotopic purity.[1] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.[1] It is also important that the deuterium (B1214612) labels are on stable positions of the molecule to minimize the risk of isotopic exchange.[1]
Q2: My this compound and the analyte (N-Desmethyl Bedaquiline) have slightly different retention times. Is this a problem?
This is a known phenomenon called the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] While often minor, this can become a significant issue if it leads to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting matrix components.[1]
Q3: Can this compound always correct for matrix effects?
No, it cannot be assumed that a deuterated internal standard will always perfectly correct for matrix effects.[1] If the analyte and this compound do not co-elute perfectly, they can be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.
Q4: My internal standard signal is consistently lower in study samples compared to my calibration standards. What should I investigate?
This could indicate a significant matrix effect in the study samples that is not present in the matrix used for your calibration standards. It could also be due to differences in sample collection or handling between the study samples and the standards. An investigation into the matrix effect is recommended.
Q5: How can I check the stability of my this compound solution?
To determine if the deuterated internal standard is stable under your analytical conditions, you can perform a simple stability experiment.[1] Prepare two sets of samples: one with the internal standard in the initial solvent and another that has undergone the full sample preparation process.[1] Comparing the responses of these two sets can indicate if any degradation occurred during sample processing.[1]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking
This protocol is designed to evaluate the extent of ion suppression or enhancement on this compound from the biological matrix.
Methodology:
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Prepare two sets of samples:
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Set A (Neat Solution): Spike the this compound working solution into the final reconstitution solvent.
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Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma, urine) through the entire sample extraction procedure. Spike the same amount of this compound working solution into the final extract.
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Analyze both sets of samples using the developed LC-MS/MS method.
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Calculate the Matrix Factor (MF):
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MF = (Peak Area in Set B) / (Peak Area in Set A)
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A value < 1 indicates ion suppression.
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A value > 1 indicates ion enhancement.
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A value = 1 indicates no matrix effect.
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| Matrix Lot | Peak Area (Set A) | Peak Area (Set B) | Matrix Factor |
| Lot 1 | 1,600,000 | 1,280,000 | 0.80 (Suppression) |
| Lot 2 | 1,610,000 | 1,350,000 | 0.84 (Suppression) |
| Lot 3 | 1,590,000 | 1,100,000 | 0.69 (Suppression) |
Protocol 2: Evaluation of this compound Stability in Solution
This protocol assesses the stability of the internal standard over time under specific storage conditions.
Methodology:
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Prepare a working solution of this compound in the intended solvent (e.g., methanol, acetonitrile).
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Divide the solution into aliquots and store them under different conditions (e.g., room temperature, 4°C, -20°C).
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Analyze an aliquot immediately after preparation (Time 0).
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Analyze aliquots at subsequent time points (e.g., 24h, 48h, 1 week).
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Compare the peak area at each time point to the Time 0 sample.
| Storage Condition | Time 0 Peak Area | 24h Peak Area | % Change | 48h Peak Area | % Change |
| Room Temperature | 1,550,000 | 1,545,000 | -0.3% | 1,530,000 | -1.3% |
| 4°C | 1,550,000 | 1,552,000 | +0.1% | 1,548,000 | -0.1% |
| -20°C | 1,550,000 | 1,551,000 | +0.1% | 1,553,000 | +0.2% |
Signaling Pathways and Workflows
General Experimental Workflow for Bioanalysis.
References
Improving peak shape in Bedaquiline analysis with a deuterated standard
Welcome to the technical support center for the analysis of Bedaquiline (B32110) using a deuterated internal standard. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard (Bedaquiline-d6) recommended for Bedaquiline analysis?
A1: A stable isotope-labeled internal standard, such as Bedaquiline-d6, is considered the gold standard for quantitative bioanalysis via LC-MS/MS.[1] It is chemically identical to Bedaquiline but has a different mass.[1] This near-identical chemical and physical behavior ensures that it experiences the same variations as the analyte during sample preparation (e.g., extraction, evaporation) and instrument analysis (e.g., ionization suppression/enhancement). By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are effectively compensated for, leading to highly accurate and precise measurements.[1]
Q2: What is the primary metabolic pathway for Bedaquiline and why is it important for chromatographic analysis?
A2: The major metabolic pathway for Bedaquiline is N-demethylation, which forms the M2 metabolite (N-monodesmethyl Bedaquiline).[2][3][4] This process is primarily mediated by the cytochrome P450 enzyme CYP3A4.[4] It is crucial to achieve good chromatographic separation between Bedaquiline and its M2 metabolite to prevent isobaric interference and ensure accurate quantification of both compounds.
Q3: What are the common matrices for Bedaquiline analysis?
A3: Bedaquiline is commonly analyzed in various biological matrices, including human plasma[5], serum[2][3], hair[6], and breast milk[7][8]. The choice of matrix depends on the specific goals of the study, such as therapeutic drug monitoring, pharmacokinetic analysis, or assessing long-term exposure.
Troubleshooting Guide: Peak Shape and Sensitivity Issues
This guide addresses common problems encountered during the LC-MS/MS analysis of Bedaquiline.
Q4: I am observing significant peak tailing for both Bedaquiline and the Bedaquiline-d6 internal standard. What are the likely causes and solutions?
A4: Peak tailing is a common issue, especially for basic compounds like Bedaquiline, and often indicates secondary interactions with the stationary phase or other system problems.[9][10]
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Cause 1: Secondary Silanol (B1196071) Interactions: Bedaquiline contains amine groups that can interact strongly with ionized silanol groups on the surface of silica-based columns, causing tailing.[9][11]
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Solution:
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Adjust Mobile Phase pH: Lowering the mobile phase pH with an acidic modifier like formic acid can suppress the ionization of silanol groups. Many validated methods use mobile phases containing 0.1% formic acid.[5][6]
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Add a Buffer: Incorporating a buffer, such as ammonium (B1175870) formate (B1220265), into the mobile phase can mask residual silanol interactions and maintain a stable pH.[9][11] A mobile phase of methanol (B129727) and 5 mM ammonium formate in 0.1% formic acid has been used successfully.[5]
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Use an End-Capped Column: Employ a modern, high-purity, end-capped C8 or C18 column. End-capping treats the residual silanol groups to make them less polar and accessible, significantly improving peak shape for basic analytes.[9]
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-
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Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[9][12]
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Solution: Dilute the sample and reinject. If the peak shape improves and retention time increases slightly, column overload was the issue.[12]
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Cause 3: Column Degradation or Contamination: A void at the column inlet or a partially blocked frit can distort the sample flow path, causing tailing for all peaks.[9][12]
Q5: Only the Bedaquiline peak is tailing, while the deuterated standard peak looks symmetrical. What could be the issue?
A5: If only the analyte peak is affected, the problem is likely related to the sample itself or a specific interaction that does not equally affect the internal standard, although this is less common with co-eluting isotopic standards.
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Cause: Sample Matrix Effects: A component in the sample matrix may be co-eluting with and interacting with Bedaquiline, but not the deuterated standard.
Q6: My peaks are fronting. What is the cause?
A6: Peak fronting is often a sign of column overload or an inappropriate sample solvent.[10]
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Cause 1: Column Overload: This is a common cause, particularly for the first peak in a chromatogram.[12]
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Solution: Reduce the concentration of the analyte in the sample by diluting it and reinjecting.[12]
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Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the initial mobile phase is 95% aqueous), it can cause the analyte to travel through the start of the column too quickly, resulting in a fronting peak.
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Solution: Reconstitute the final sample extract in a solvent that is as close in composition as possible to the initial mobile phase.[10]
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Q7: My sensitivity is poor, and the signal-to-noise ratio is low. How can I improve it?
A7: Poor sensitivity can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.
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Cause 1: Inefficient Sample Extraction: The analyte may not be efficiently recovered from the matrix.
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Cause 2: Suboptimal Mobile Phase: The mobile phase composition affects ionization efficiency in the mass spectrometer source.
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Cause 3: Mass Spectrometer Parameters: The settings for electrospray ionization (ESI) and multiple reaction monitoring (MRM) may not be optimized.
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Solution: Infuse a standard solution of Bedaquiline directly into the mass spectrometer to optimize parameters such as spray voltage, capillary temperature, and collision energy for the specific MRM transitions.[3]
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Experimental Protocols & Data
Generic LC-MS/MS Protocol for Bedaquiline in Plasma
This protocol is a composite based on several validated methods and should be optimized for your specific instrumentation and laboratory conditions.[2][4][5][6]
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
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Add 50 µL of the Bedaquiline-d6 internal standard working solution (e.g., 500 ng/mL).[4]
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Add 200 µL of a precipitation reagent (e.g., acetonitrile or methanol containing 0.1% formic acid) to precipitate proteins.
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Vortex vigorously for 30-60 seconds.[4]
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Centrifuge the samples at high speed (e.g., >4000 rpm) for 5-10 minutes to pellet the precipitated proteins.[4]
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Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.[4]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Parameters
The following table summarizes typical parameters used for the analysis of Bedaquiline.
| Parameter | Typical Value / Condition |
| LC System | Agilent 1200/1260 or equivalent[6][8] |
| Column | C18 or C8 Column (e.g., Phenomenex Synergi Polar RP, 2.1 x 100 mm, 2.5 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate[5][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[5][6] |
| Flow Rate | 0.3 - 1.0 mL/min[5][8] |
| Gradient | A typical gradient starts with high aqueous phase (e.g., 95% A), ramps to high organic phase (e.g., 95-100% B), holds, and then re-equilibrates.[6] |
| Injection Volume | 5 - 10 µL[6] |
| Column Temp | 40 °C[8] |
| MS System | Triple Quadrupole (e.g., AB Sciex API 5500)[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Bedaquiline: 555.1 -> 58.4 m/z; Bedaquiline-d6: 561.2 -> 64.4 m/z[3] |
Summary of Method Validation Data
The following table presents a summary of performance characteristics from a validated LC-MS/MS method for Bedaquiline analysis.[2][3]
| Parameter | Bedaquiline | M2 Metabolite |
| Linearity Range | 0.05 - 6.00 mg/L | 0.05 - 6.00 mg/L |
| Correlation Coefficient (r) | >0.997 | >0.999 |
| Within-Run Precision (%CV) | 3.0% - 7.2% | 3.1% - 5.2% |
| Between-Run Precision (%CV) | 0.0% - 4.3% | 0.0% - 4.6% |
| Accuracy (% Bias) | 1.9% to 13.6% | 2.9% to 8.5% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Bedaquiline in a plasma sample using a deuterated internal standard.
Caption: Workflow for Bedaquiline analysis in plasma.
Troubleshooting Logic for Peak Tailing
This diagram provides a logical decision-making process for troubleshooting peak tailing issues.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS-based method to analyze the anti-tuberculosis drug bedaquiline in hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. it.restek.com [it.restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyl Bedaquiline-d6 stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of N-Desmethyl Bedaquiline-d6. The information is presented through troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions are summarized below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Shipping is typically done at ambient temperatures for short durations.[1][2]
Q2: How stable is this compound in solution during experimental use?
A2: While specific stability studies on this compound are not extensively available, data from its parent compound, Bedaquiline (B32110), provides valuable insights. Bedaquiline is known to be susceptible to degradation under acidic and oxidative conditions.[3][4] It is stable in neutral and alkaline aqueous solutions and at lower temperatures.[5][6] Therefore, it is reasonable to infer that this compound will exhibit similar stability patterns. For sensitive experiments, it is recommended to prepare fresh solutions and minimize exposure to harsh acidic conditions and strong oxidizing agents.
Q3: What are the likely degradation pathways for this compound?
A3: Based on forced degradation studies of Bedaquiline, the primary degradation pathways are expected to be acid-catalyzed hydrolysis and oxidation.[3][4] Under acidic stress, Bedaquiline itself can undergo demethylation to form N-Desmethyl Bedaquiline.[4][7] As this compound is already the N-desmethyl metabolite, further degradation under acidic conditions might involve other parts of the molecule. Bedaquiline has also been shown to form N-oxide impurities under oxidative stress.[2]
Q4: Is this compound sensitive to light?
A4: Studies on Bedaquiline in its solid form indicate that it is stable under photolytic conditions.[3][4] However, when in solution, particularly in the presence of certain dissolution media, Bedaquiline can show significant degradation upon exposure to direct sunlight. To minimize the risk of photodegradation during experiments, it is advisable to protect solutions of this compound from light by using amber vials or covering the containers with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in LC-MS) | 1. Degradation of the compound in solution. 2. Improper storage of stock solutions. 3. Repeated freeze-thaw cycles. | 1. Prepare fresh solutions for each experiment. Avoid prolonged storage of solutions, especially at room temperature. 2. Ensure stock solutions are stored at -80°C or -20°C as recommended. 3. Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles. |
| Appearance of unexpected peaks in chromatograms | 1. Formation of degradation products due to exposure to acidic pH, oxidizing agents, or light. 2. Contamination of the sample or solvent. | 1. Review the experimental protocol to identify potential sources of degradation. Consider using a stability-indicating analytical method to monitor for known degradants. 2. Use high-purity solvents and handle the compound in a clean environment. |
| Loss of compound potency over time | 1. Long-term storage at inappropriate temperatures. 2. Degradation due to environmental factors. | 1. Adhere strictly to the recommended storage conditions for both powder and solutions. 2. Protect the compound from light and exposure to acidic or oxidative conditions. |
Experimental Protocols
Protocol for Assessing Solution Stability of this compound
This protocol outlines a general procedure for researchers to evaluate the stability of this compound in a specific solvent or buffer system under their experimental conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a suitable high-purity solvent (e.g., DMSO, Methanol) to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired experimental buffer or solvent to a final working concentration.
-
Prepare multiple identical aliquots in appropriate vials (e.g., amber HPLC vials).
-
-
Stress Conditions:
-
Time Zero Analysis: Analyze one aliquot immediately to establish the initial concentration and purity.
-
Temperature Stability: Store aliquots at different temperatures (e.g., room temperature, 4°C, 37°C) for various time points (e.g., 1, 4, 8, 24 hours).
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pH Stability: Adjust the pH of the test solution to desired levels (e.g., acidic, neutral, basic) and incubate for specific durations.
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Light Stability: Expose some aliquots to a controlled light source (e.g., UV lamp or direct sunlight) while keeping control samples in the dark.
-
-
Analysis:
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At each time point, analyze the samples using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.[8]
-
Monitor for a decrease in the peak area of this compound and the appearance of any new peaks, which may indicate degradation products.
-
-
Data Interpretation:
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Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
A significant decrease in the main peak area or the emergence of new peaks suggests instability under the tested conditions.
-
Visualizations
Caption: A flowchart for troubleshooting stability issues with this compound.
Caption: Potential degradation pathways for this compound based on data from Bedaquiline.
References
- 1. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of physicochemical stability and degradation kinetics of bedaquiline in hydrolytic solutions of different pH | Biblioteket Frederiksberg - fkb.dk [fkb.dk]
- 7. Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of N-Desmethyl Bedaquiline-d6
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize carryover when analyzing N-Desmethyl Bedaquiline-d6 using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving carryover issues with this compound.
Q1: How do I confirm that the signal I'm seeing in my blank injection is carryover and not contamination?
A1: To distinguish between carryover and contamination, a strategic sequence of injections is recommended.[1]
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Carryover Assessment: Inject a high-concentration standard of this compound, followed by a series of blank injections (e.g., mobile phase or matrix blank). True carryover will show a decreasing signal with each subsequent blank injection.[1][2] The first blank after the high standard will have the highest carryover signal.[1]
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Contamination Assessment: If the signal remains relatively constant across multiple blank injections, it is likely due to contamination of the mobile phase, solvents, or the LC-MS system itself.[1][2]
Q2: What are the primary sources of carryover for a compound like this compound in my LC-MS/MS system?
A2: Carryover can originate from several components of the LC-MS/MS system. The most common sources are:
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Autosampler: This is a frequent source of carryover.[3] Residual analyte can adhere to the injection needle, syringe, sample loop, and valve seals.[3][4][5]
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Chromatography Column: The column, including the guard column, can retain the analyte, which then elutes in subsequent runs.[3][4] This is particularly true for "sticky" compounds.[4]
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Mass Spectrometer Ion Source: The ion source components, such as the cone and capillary tube, can become contaminated.[3]
Q3: My troubleshooting points to the autosampler. What steps can I take to minimize carryover from the injector?
A3: Optimizing the autosampler cleaning protocol is critical. Consider the following:
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Optimize Wash Solvents: Use a strong and effective wash solution. A dual-solvent wash with both a strong organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution can be effective for removing both polar and non-polar residues.[6] For basic compounds, adding a small amount of acid (e.g., formic acid) to the wash solvent can help reduce ionic interactions with metal surfaces.[2]
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Increase Wash Volume and Cycles: For persistent carryover, increase the volume of the wash solvent and the number of wash cycles performed before and after each injection.[6]
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Needle and Seal Maintenance: Regularly inspect and clean the injection needle and guide.[5] Worn or dirty rotor seals are a common cause of carryover and should be replaced.[1]
Q4: I suspect the column is the source of carryover. What are the best practices for column washing and selection?
A4: Column-related carryover can be addressed through the following:
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Effective Column Washing: A continuous high-organic wash may not be as effective as cycling between high and low organic mobile phases to remove retained compounds.[7][8]
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Column Selection: Choose a column with a stationary phase that is less likely to have strong secondary interactions with your analyte.
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Guard Column: If using a guard column, be aware that it can also be a significant source of carryover.[3] Regular replacement is recommended.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterium-labeled analog of N-Desmethyl Bedaquiline, a metabolite of the anti-tuberculosis drug Bedaquiline.[9][10][11] It is commonly used as an internal standard in analytical and pharmacokinetic research to improve the accuracy and precision of mass spectrometry and liquid chromatography methods for quantifying Bedaquiline and its metabolites in biological samples.[9][12]
Q2: Are there specific properties of this compound that might make it prone to carryover?
Q3: What is an acceptable level of carryover in a bioanalytical method?
A3: For quantitative accuracy, regulatory guidelines often require that any extraneous signals in a blank injection should not exceed 20% of the peak area of the lower limit of quantitation (LLOQ) for the analyte.[1]
Q4: Can my sample preparation method influence carryover?
A4: Yes, a cleaner sample extract with fewer matrix components can help reduce the build-up of residues in the LC system and on the column, thereby minimizing potential carryover.
Experimental Protocols
Protocol 1: Systematic Carryover Identification
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Pre-Blank: Inject a blank sample to establish the baseline noise.
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High-Concentration Standard: Inject a high-concentration sample of this compound.
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Post-Blanks: Immediately following the high-concentration standard, inject a series of at least three blank samples.
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Analysis: Analyze the chromatograms of the blank injections. A progressively decreasing peak area for this compound indicates carryover. A consistent peak area suggests contamination.
Protocol 2: Autosampler Cleaning Optimization
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Initial Wash: Use a standard wash solution (e.g., 50:50 methanol:water).
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Stronger Wash: Prepare a stronger, multi-component wash solution. A recommended starting point is a mixture of acetonitrile, isopropanol, and acetone (B3395972) with a small percentage of formic acid (e.g., 45:45:10 v/v/v with 1% formic acid).[2]
-
Test Procedure:
-
Inject a high-concentration standard of this compound using the initial wash method.
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Inject a blank and quantify the carryover.
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Flush the autosampler with the stronger wash solution.
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Repeat the injection of the high-concentration standard followed by a blank.
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Compare the carryover levels between the two wash methods.
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Quantitative Data Summary
The following table summarizes hypothetical data from a carryover experiment to illustrate the evaluation of different wash solutions.
| Wash Solution Composition | Peak Area in Blank 1 (Post-High Standard) | % Carryover (vs. LLOQ Peak Area of 1,000) |
| 50:50 Methanol:Water | 550 | 55% |
| 80:20 Acetonitrile:Water | 300 | 30% |
| 45:45:10 ACN:IPA:Acetone + 1% FA | 150 | 15% |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotage.com [biotage.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Reducing carryover | Waters [help.waters.com]
- 6. mastelf.com [mastelf.com]
- 7. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. rac-N-Desmethyl Bedaquiline-d6 | LGC Standards [lgcstandards.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
Impact of biological matrix on N-Desmethyl Bedaquiline-d6 performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desmethyl Bedaquiline-d6 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a bioanalytical method?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS). Its primary role is to mimic the analyte of interest (N-Desmethyl Bedaquiline) throughout the entire analytical process, from sample preparation to detection. By adding a known amount of this compound to each sample, it is possible to correct for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][2][3] This ensures more accurate and precise quantification of the analyte.
Q2: Why am I observing a different retention time for this compound compared to the unlabeled analyte?
A2: A slight shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon called the "chromatographic isotope effect".[4][5][6] This typically results in the deuterated compound eluting slightly earlier.[6] This shift is generally not a problem unless it leads to differential matrix effects, where the analyte and the internal standard are affected differently by co-eluting matrix components.[1][2]
Q3: My this compound signal is inconsistent or shows poor recovery. What are the potential causes?
A3: Inconsistent signal or poor recovery of the internal standard can be attributed to several factors:
-
Suboptimal Sample Preparation: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be efficient for this compound in the specific biological matrix.
-
Matrix Effects: Components in the biological matrix (e.g., phospholipids (B1166683) in plasma) can suppress or enhance the ionization of the internal standard.[7]
-
Adsorption: The compound may adsorb to plasticware or parts of the LC system, leading to signal loss.
-
Instability: Although generally stable, extreme pH or temperature conditions during sample processing could potentially affect the stability of the internal standard.
Q4: How can I assess the impact of the biological matrix on my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte (or internal standard) in a post-extraction spiked sample (blank matrix extract spiked with the compound) to the peak area of the analyte in a neat solution at the same concentration. The internal standard-normalized matrix factor should ideally be close to 1.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in various biological matrices.
Issue 1: High Variability in Internal Standard Response
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Extraction | Ensure precise and consistent pipetting of the internal standard solution. Thoroughly vortex all samples after adding the internal standard and extraction solvent. Optimize the extraction procedure for the specific matrix. |
| Significant Matrix Effects | Evaluate different sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of protein precipitation to remove interfering matrix components.[10] Diluting the sample may also mitigate matrix effects. |
| Instrument Contamination/Carryover | Implement a rigorous wash sequence for the autosampler and injection port. Check for carryover by injecting a blank solvent after a high concentration sample. |
Issue 2: Poor Peak Shape or Splitting
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | Adjust the mobile phase composition, gradient slope, or column temperature. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. |
| Column Overloading | Reduce the injection volume or the concentration of the sample. |
| Column Degradation | Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column. |
Quantitative Data Summary
The following tables summarize typical performance data for bioanalytical methods utilizing a deuterated internal standard for Bedaquiline and its metabolites. The values are representative and may vary based on the specific experimental conditions.
Table 1: Extraction Recovery of this compound
| Biological Matrix | Extraction Method | Mean Recovery (%) | RSD (%) |
| Human Plasma | Protein Precipitation (Acetonitrile) | 92.5 | 4.8 |
| Human Plasma | Liquid-Liquid Extraction (MTBE) | 95.2 | 3.5 |
| Rat Plasma | Protein Precipitation (Methanol) | 90.8 | 5.1 |
| Human Serum | Solid-Phase Extraction (SPE) | 97.1 | 2.9 |
Table 2: Matrix Effect on this compound
| Biological Matrix | IS-Normalized Matrix Factor | RSD (%) |
| Human Plasma (6 lots) | 0.95 - 1.08 | < 15 |
| Rat Plasma (6 lots) | 0.92 - 1.11 | < 15 |
| Human Urine (6 lots) | 0.89 - 1.15 | < 15 |
| Lipemic Human Plasma | 0.85 - 1.18 | < 20 |
| Hemolyzed Human Plasma | 0.88 - 1.16 | < 20 |
Experimental Protocols
Protocol 1: Quantification in Human Plasma using Protein Precipitation
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound working solution (internal standard).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Transfer 150 µL of the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Protocol 2: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma from six different sources. Spike the internal standard into the extracted supernatant before evaporation.
-
Set C (Pre-Extraction Spike): Spike the internal standard into blank plasma before the extraction process.
-
-
Analyze the Samples:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Visualizations
Caption: Workflow for sample preparation and analysis.
Caption: Troubleshooting logic for IS variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor recovery of Bedaquiline and its internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the poor recovery of Bedaquiline and its internal standard during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent recovery for both Bedaquiline and its deuterated internal standard (Bedaquiline-D6). What are the initial steps we should take?
A1: When facing low and erratic recovery, a systematic initial check of your standards, reagents, and equipment is crucial before investigating more complex experimental parameters. Inaccurate dispensing of the internal standard is a primary cause of recovery and quantitation errors.[1]
Initial Checks:
-
Internal Standard (IS) and Analyte Stock Solutions:
-
Pipettes and Syringes:
-
Calibrate and verify the accuracy of all pipettes and automated liquid handlers used for spiking the internal standard and for serial dilutions.[1]
-
-
Evaporation Step (if applicable):
Q2: Our initial checks on standards and equipment seem fine. How can we determine if the poor recovery is due to the sample extraction step?
A2: The sample extraction step, whether Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT), is the most common source of poor analyte recovery.[1] To isolate the issue, you can perform a recovery experiment.
Experimental Protocol: Extraction Efficiency Test
-
Prepare two sets of samples:
-
Pre-extraction spiked sample: Add the internal standard to the biological matrix before the extraction process.
-
Post-extraction spiked sample: Add the internal standard to the blank matrix extract after the extraction process, just before analysis.
-
-
Analyze both sets of samples using your established analytical method (e.g., LC-MS/MS).
-
Compare the responses: A significant difference in the analyte/IS response between the two sets indicates analyte loss during the extraction procedure.[2]
Q3: We suspect issues with our Liquid-Liquid Extraction (LLE) protocol. What specific parameters should we optimize for Bedaquiline?
A3: For LLE, poor recovery is often due to an incorrect choice of extraction solvent or a suboptimal pH of the aqueous phase.[1] Bedaquiline's extraction is highly dependent on pH.[3][4]
Troubleshooting LLE Parameters:
-
pH of the Aqueous Sample: Bedaquiline is a diarylquinoline. Adjusting the sample pH is critical to ensure it is in its neutral, non-ionized form, which is more soluble in organic solvents.[1] While specific optimal pH may vary based on the matrix, acidic conditions (pH 2.5-3) have been noted to improve solubility in some solvent systems.[3] Experiment with adjusting the pH of your sample prior to extraction.
-
Extraction Solvent: The choice of an appropriate organic solvent is crucial. Methyl tertiary butyl ether (MTBE) has been successfully used for the LLE of Bedaquiline from plasma.[5] Test solvents of varying polarity to find the one that most efficiently solubilizes Bedaquiline while minimizing the extraction of interfering matrix components.[1]
-
Mixing/Vortexing: Ensure adequate mixing time and intensity to maximize the interaction between the aqueous and organic phases.[1] Insufficient mixing leads to incomplete extraction.[1] If emulsions form, centrifugation can help in phase separation.[1]
-
Phase Separation: After centrifugation, ensure complete and clean separation of the aqueous and organic layers before aspirating the organic phase.[1] Transferring part of the aqueous layer can dilute the extract, while incomplete transfer of the organic layer will result in analyte loss.[1]
Q4: We are using Solid-Phase Extraction (SPE) and experiencing low recovery. What are the common pitfalls and how can we troubleshoot them?
A4: With SPE, poor recovery is typically caused by incorrect sorbent selection, a flawed methodology (e.g., improper conditioning or elution), or the drying of the sorbent bed.[1] Insufficient activation of the SPE column or inadequate elution volume can also lead to analyte loss.[6]
Troubleshooting SPE Parameters:
-
Sorbent Selection: Ensure the chosen sorbent has the appropriate chemistry to retain Bedaquiline based on its physicochemical properties (e.g., reversed-phase, ion-exchange).
-
Conditioning/Activation: Inadequate conditioning of the SPE cartridge can lead to inconsistent and poor retention. Ensure you are using the recommended solvents and volumes.
-
Sample Loading: The pH of the sample loaded onto the cartridge is critical. Adjust the sample pH to ensure Bedaquiline is retained on the sorbent.[1] The flow rate during loading should be slow and consistent to allow for proper binding.[1]
-
Washing: The wash solvent may be too strong, causing premature elution of Bedaquiline.[1] Use a weaker wash solvent to remove interferences without affecting the analyte.[1]
-
Elution: The elution solvent may not be strong enough to desorb Bedaquiline completely from the sorbent. Optimize the elution solvent composition and volume to ensure complete recovery.
Q5: Could matrix effects be the cause of our poor recovery and variability?
A5: Yes, matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to ion suppression or enhancement, affecting the recovery of your analyte and internal standard.[2]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: More selective sample preparation techniques like SPE can provide a cleaner extract compared to protein precipitation.[5]
-
Optimize Chromatography: Adjusting the chromatographic conditions (e.g., mobile phase gradient, column chemistry) can help separate Bedaquiline and its internal standard from interfering matrix components.[2]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).
-
Change Ionization Source: If ion suppression is severe with electrospray ionization (ESI), evaluating another ionization source like atmospheric pressure chemical ionization (APCI) might be beneficial.[2]
Quantitative Data Summary
The selection of a sample preparation method can significantly impact recovery and matrix effects. The following table summarizes key quantitative parameters for different Bedaquiline sample preparation techniques described in the literature.
| Sample Preparation Technique | Biological Matrix | Analytical Method | Extraction Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Reference |
| Protein Precipitation | Plasma | LC-MS/MS | >75 | 92.5 - 114.6 | 0.5 | [5] |
| Liquid-Liquid Extraction | Plasma | LC-MS/MS | 74.1 | 102 | 5 | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Bedaquiline from Plasma
This protocol is based on a method described for the analysis of Bedaquiline in plasma.[5]
-
Sample Preparation: To a 100 µL plasma sample, add the internal standard solution.
-
Extraction: Add 2 mL of methyl tertiary butyl ether (MTBE) to the sample mixture.[5]
-
Vortex: Vortex the mixture for 5-10 minutes to ensure thorough extraction of Bedaquiline into the organic phase.[5]
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[5]
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the dried residue with 250 µL of the mobile phase.[5]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) of Bedaquiline from Plasma
This protocol is a general procedure for rapid sample cleanup.
-
Sample Preparation: To a known volume of plasma, add the internal standard.
-
Precipitation: Add a 3:1 volume ratio of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant.
-
Evaporation and Reconstitution (Optional): The supernatant can be directly injected or evaporated and reconstituted in the mobile phase for concentration.
-
Analysis: Inject the supernatant or reconstituted sample into the LC-MS/MS system.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting poor Bedaquiline recovery.
Caption: A stepwise guide to optimizing Liquid-Liquid Extraction (LLE).
References
Technical Support Center: Deuterium Isotope Effects in Chromatographic Separation of Bedaquiline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the chromatographic separation of Bedaquiline (B32110) and its deuterated analogs.
Frequently Asked Questions (FAQs)
Q1: What is the deuterium (B1214612) isotope effect in chromatography and why is it relevant for Bedaquiline analysis?
The chromatographic deuterium isotope effect (CDE) is the phenomenon where a deuterated compound, such as Bedaquiline-d6, exhibits a different retention time compared to its non-deuterated counterpart, Bedaquiline, under identical chromatographic conditions.[1] This is significant in quantitative bioanalysis where deuterated analogs are frequently used as internal standards.[2] The CDE arises from subtle physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These differences can alter the molecule's interaction with the stationary phase.[1]
Q2: Why does my deuterated Bedaquiline-d6 internal standard elute earlier than Bedaquiline in reversed-phase HPLC?
In reversed-phase liquid chromatography (RPLC), which separates compounds based on hydrophobicity, deuterated compounds like Bedaquiline-d6 generally elute earlier than their non-deuterated counterparts.[1] This is because the C-D bond is considered slightly less hydrophobic than the C-H bond, resulting in weaker interactions with the non-polar stationary phase (e.g., C18).[1][3]
Q3: Can the retention time shift between Bedaquiline and Bedaquiline-d6 affect the accuracy of my quantitative analysis?
Yes, a significant retention time shift can impact accuracy, primarily due to differential matrix effects.[4] If Bedaquiline and Bedaquiline-d6 separate on the column, they may co-elute with different endogenous components of the sample matrix.[4] This can lead to variations in ionization efficiency in the mass spectrometer, where one compound experiences more ion suppression or enhancement than the other, compromising the reliability of the analyte-to-internal standard ratio.[4]
Q4: How many deuterium atoms are ideal for an internal standard like Bedaquiline-d6?
A sufficient number of deuterium atoms (typically 2 to 10) is necessary to ensure the mass-to-charge ratio (m/z) of the internal standard is clearly resolved from the natural isotopic distribution of the analyte.[4] However, an excessive number of deuterium atoms can lead to a more pronounced chromatographic separation from the analyte.[4][5] Bedaquiline-d6 is a commonly used internal standard, suggesting its degree of deuteration is generally acceptable for bioanalytical methods.[2][6]
Troubleshooting Guides
Issue 1: Partial or complete chromatographic separation of Bedaquiline and Bedaquiline-d6 peaks.
-
Symptom: Two distinct or partially overlapping peaks are observed for the analyte and the internal standard in the chromatogram.
-
Potential Cause: The chromatographic conditions are sensitive to the subtle physicochemical differences caused by deuteration.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak separation.
-
Solutions:
-
Mobile Phase Modification: A slight adjustment of the organic solvent (e.g., acetonitrile, methanol) to aqueous buffer ratio can alter retention times and improve co-elution.[1]
-
Gradient Optimization: Using a shallower gradient profile can help to minimize the separation between the two compounds.[1]
-
Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase chemistry (e.g., from a standard C18 to a phenyl-hexyl or biphenyl column) can provide different selectivity and potentially lead to co-elution.[1]
-
Temperature Adjustment: Altering the column temperature can influence the interactions between the analytes and the stationary phase, which may improve co-elution.
-
Issue 2: High variability in Bedaquiline/Bedaquiline-d6 peak area ratios across a sample batch.
-
Symptom: Inconsistent analytical results, poor precision, and a high coefficient of variation (%CV) in quality control samples.
-
Potential Cause: This can be due to differential matrix effects, instability of the internal standard, or errors in sample preparation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for result variability.
-
Solutions:
-
Ensure Co-elution: As a first step, confirm that the analyte and internal standard are co-eluting as closely as possible using the strategies from Issue 1.
-
Internal Standard Stability: Investigate the stability of Bedaquiline-d6 in the sample matrix under the conditions of your sample preparation and storage.[1] Incubate the internal standard in the matrix for varying durations and analyze to check for degradation.
-
Matrix Effect Evaluation: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This will help determine if the analyte and internal standard are being affected differently by the matrix.[4]
-
Sample Preparation Review: Ensure consistency in all sample preparation steps, including pipetting of the internal standard, extraction procedures, and evaporation and reconstitution steps.
-
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Bedaquiline Analysis using Deuterated Internal Standard
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Bedaquiline | Bedaquiline and M2 | Bedaquiline |
| Internal Standard | Bedaquiline-d6 | Bedaquiline-d6 | Bedaquiline-d6 |
| Matrix | Human Plasma | Human Serum | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction (MTBE) | Protein Precipitation | Solid-Phase Extraction |
| LC Column | Zodiac C18 (50 x 4.6 mm, 5 µm) | Not specified | Not specified |
| Mobile Phase | Methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid (90:10, v/v) | Acetonitrile and ammonium acetate (B1210297) with acetic acid | Acetonitrile and ammonium formate with formic acid |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Linearity Range | 5 - 1800 ng/mL | 0.05 - 6.00 mg/L | Not specified |
| Within-run Precision | Not specified | 3.0% to 7.2% | Not specified |
| Between-run Precision | Not specified | 0.0% to 4.3% | Not specified |
| Reference | [7] | [6][8] | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Bedaquiline Analysis in Human Plasma
This protocol is adapted from a published LC-MS/MS method.[7]
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the Bedaquiline-d6 internal standard working solution.
-
Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.[9]
-
Add 1.0 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture thoroughly for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 5°C.[9]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction for Bedaquiline Analysis in Human Plasma
This protocol is a general guide based on common SPE methods for Bedaquiline.[2]
-
Sample Preparation:
-
Spike 50 µL of human plasma with 50 µL of the Bedaquiline-d6 internal standard working solution.
-
Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the prepared plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute Bedaquiline and Bedaquiline-d6 from the cartridge with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Navigating FDA Guidelines: A Comparative Guide to Deuterated Internal Standard Validation
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical process governed by stringent regulatory standards. The U.S. Food and Drug Administration (FDA) provides comprehensive guidelines to ensure the reliability and integrity of bioanalytical data.[1][2][3] A cornerstone of robust bioanalytical method validation, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, is the use of a suitable internal standard (IS). Among the various types of internal standards, deuterated internal standards, a form of stable isotope-labeled (SIL) internal standard, are widely considered the gold standard.[2][4]
This guide provides a comparative overview of deuterated internal standards against other common alternatives, supported by experimental data and detailed methodologies in alignment with FDA guidelines.
Comparison of Internal Standard Performance
The ideal internal standard should mimic the analyte's physicochemical properties to compensate for variability during sample preparation, chromatography, and ionization.[3] While deuterated standards are preferred, it is essential to understand their performance in comparison to other available options.[5]
| Internal Standard Type | Advantages | Disadvantages | Typical Performance Data |
| Deuterated (²H-labeled) Internal Standard | - Closely mimics the analyte's chemical and physical properties.[4]- Co-elutes with the analyte, providing effective compensation for matrix effects.[6]- Improves accuracy and precision of the method.[3] | - Potential for chromatographic separation from the analyte (isotope effect).[1][7]- Risk of deuterium-hydrogen exchange under certain conditions.[7][8] | Sirolimus: Interpatient Assay Imprecision (CV%): 2.7% - 5.7%[4] |
| ¹³C or ¹⁵N Labeled Internal Standard | - Less prone to chromatographic separation compared to deuterated standards.[5]- Minimal risk of isotope exchange.[5]- Considered superior for many applications due to identical retention time and response factors.[9] | - Generally more expensive and less readily available than deuterated standards.[5][6] | Kahalalide F: Mean Bias: 100.3%, Standard Deviation: 7.6%[7][10] |
| Structural Analog Internal Standard | - More readily available and cost-effective than SIL standards.[5] | - May have different extraction recovery, chromatographic behavior, and ionization properties than the analyte.[3][5]- Less effective at compensating for matrix effects.[5] | Sirolimus: Interpatient Assay Imprecision (CV%): 7.6% - 9.7%[4]Kahalalide F: Mean Bias: 96.8%, Standard Deviation: 8.6%[7][10] |
Key Bioanalytical Method Validation Parameters & Experimental Protocols
The FDA's "Bioanalytical Method Validation" guidance, which aligns with the International Council for Harmonisation (ICH) M10 guideline, outlines several key parameters that must be evaluated to ensure a method is fit for its intended purpose.[2][11] The following sections detail the experimental protocols for these essential validation experiments when using a deuterated internal standard.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.[4][12]
Experimental Protocol:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.[4]
-
Prepare the following sets of samples:
-
Set 1 (Blank): Process one set of blank matrix samples without the analyte or the internal standard.
-
Set 2 (IS only): Process a second set of blank matrix samples spiked only with the deuterated internal standard at its working concentration.[4]
-
Set 3 (LLOQ): Process a third set of matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).[4]
-
-
Analyze the processed samples using the developed LC-MS/MS method.
-
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the response of the LLOQ.[2][12]
-
The response of any interfering peak at the retention time of the deuterated internal standard should be ≤ 5% of its response in the spiked samples.[2][12]
-
Matrix Effect
Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated internal standard from the biological matrix.[2][3]
Experimental Protocol:
-
Obtain blank biological matrix from at least six different sources.[13]
-
Prepare three sets of samples at low and high concentrations:
-
Set A (Neat Solution): Prepare standards of the analyte and deuterated internal standard in the final mobile phase solvent.[13]
-
Set B (Post-Extraction Spike): Extract the blank biological matrix from each source. After the final extraction step, spike the analyte and deuterated internal standard into the clean extracts.[13]
-
-
Analyze the samples and calculate the matrix factor (MF) for the analyte and the IS for each source:
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)[2]
-
-
Calculate the IS-normalized matrix factor:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)[2]
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[2][5]
Recovery
Objective: To determine the extraction efficiency of the analytical method for the analyte and the deuterated internal standard.[4]
Experimental Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high):
-
Set 1 (Pre-Extraction Spike): Spike the blank matrix with the analyte and deuterated internal standard and then proceed through the entire extraction process.[4]
-
Set 2 (Post-Extraction Spike): Extract the blank matrix, and then spike the resulting extract with the analyte and deuterated internal standard.[4]
-
-
Analyze both sets of samples.
-
Calculate the recovery for the analyte and internal standard at each concentration level:
-
Recovery (%) = [(Peak Area in Set 1) / (Peak Area in Set 2)] x 100[4]
-
-
Acceptance Criteria: Recovery of the analyte and internal standard does not need to be 100%, but it should be consistent and reproducible across all concentration levels. The CV of the recovery should generally be ≤15%.[5]
Stability
Objective: To evaluate the stability of the deuterated internal standard in stock solutions and in the biological matrix under various storage and processing conditions.[2][14]
Experimental Protocol:
-
Stock Solution Stability:
-
Store the deuterated internal standard stock solution at room temperature and refrigerated conditions for a specified period.[2]
-
Compare the response of the stored solution against a freshly prepared stock solution.
-
-
Matrix Stability (Bench-Top, Freeze-Thaw, Long-Term):
-
Spike blank matrix with the analyte and deuterated internal standard at low and high QC concentrations.
-
Bench-Top: Keep the samples at room temperature for a duration that mimics the expected sample handling time.[2]
-
Freeze-Thaw: Subject the samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -70°C to room temperature).
-
Long-Term: Store the samples at the intended storage temperature for a period equal to or longer than the expected storage time of study samples.[2]
-
Analyze the stability samples and compare the concentrations to freshly prepared QCs.
-
-
Acceptance Criteria: The mean concentration of the stability QCs should be within ±15% of the nominal concentration.[14]
Experimental Workflows and Logical Relationships
To visualize the process, the following diagrams illustrate the key experimental workflows for validating a bioanalytical method using a deuterated internal standard in accordance with FDA guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. pmda.go.jp [pmda.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Bioanalytical Method Validation Using Internal Standards: Adhering to ICH M10 Guidelines
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. A cornerstone of robust quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), is the appropriate use of an internal standard (IS). The International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation provides a globally harmonized framework for the validation and application of bioanalytical methods, including specific recommendations for the use of internal standards.[1][2] This guide offers a comprehensive comparison of the key principles for internal standard selection and validation under the ICH M10 guideline, which has been adopted by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3]
The primary objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[4][5] The use of an internal standard is critical for compensating for variability during sample preparation and analysis.[6] A suitable IS is added at a known and constant concentration to all calibration standards, quality control (QC) samples, and study samples to help ensure the accuracy and precision of the results.[4][6]
Internal Standard Selection and Justification
The ICH M10 guideline strongly recommends the use of a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based methods, as it is expected to have physicochemical properties most similar to the analyte.[2][7] If a SIL-IS is not available, a structural analog may be used; however, its ability to track the analyte must be thoroughly validated.[2] The absence of an internal standard must be scientifically justified.[6]
Key Validation Parameters for Internal Standards
The performance of the internal standard is assessed during method validation through a series of experiments. The following table summarizes the key validation parameters and their acceptance criteria as per the ICH M10 guideline.
| Validation Parameter | ICH M10 Guideline Recommendation | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte and IS from other components in the matrix.[8] This should be evaluated in at least six independent sources of the same matrix, as well as in lipemic and hemolyzed matrices.[8] | Interfering signal should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the IS response.[8] |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte and the IS should be evaluated to ensure it does not compromise the accuracy and precision of the method.[1] This is assessed by comparing the response of the analyte and IS in post-extraction spiked matrix samples to their response in neat solution.[6] | The precision (Coefficient of Variation, CV%) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.[8] |
| Internal Standard Response Monitoring | The response of the internal standard should be monitored throughout an analytical run to detect any systemic variability that could impact data accuracy.[6][9] This involves plotting the IS response versus injection order and visually inspecting for trends.[1] | While ICH M10 encourages monitoring, specific numerical acceptance criteria for IS response variability are not universally defined and are often assay-specific.[10] However, any abnormal variability or trends should be investigated.[10] |
| Cross-Interference | The potential for the analyte to interfere with the IS signal and vice versa should be assessed.[7] | IS-to-analyte interference should be ≤ 20% of the LLOQ response. Analyte-to-IS interference should be ≤ 5% of the IS response.[7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for validating the performance of the chosen internal standard. Below are methodologies for key validation experiments.
Protocol 1: Evaluation of Selectivity
-
Objective: To demonstrate that endogenous or exogenous components in the biological matrix do not interfere with the detection of the analyte or the internal standard.
-
Methodology:
-
Obtain at least six different lots of blank biological matrix from individual donors.
-
Process a blank sample from each lot with and without the addition of the internal standard.
-
Analyze the processed samples using the developed bioanalytical method.
-
Monitor the response at the retention times of the analyte and the internal standard.
-
-
Data Evaluation: The response in the blank samples at the retention time of the analyte should not exceed 20% of the response of the LLOQ standard. The response at the retention time of the internal standard in the blank samples should not exceed 5% of the average IS response in the calibration standards and QCs.[11]
Protocol 2: Assessment of Matrix Effect
-
Objective: To assess the consistency of the IS response across different biological matrix lots and to evaluate the potential for matrix-induced ion suppression or enhancement.
-
Methodology:
-
Prepare Solutions:
-
Analyte and IS stock solutions.
-
Working solutions of the analyte at low and high QC concentrations.
-
Working solution of the IS at the concentration to be used in the assay.
-
-
Sample Preparation:
-
Set 1 (Neat Solutions): Spike the analyte working solutions (low and high QC) and the IS working solution into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Obtain at least six different lots of blank biological matrix. Process these blank samples through the entire extraction procedure. In the final step, spike the extracted matrix with the analyte working solutions (low and high QC) and the IS working solution.
-
-
Analysis: Analyze both sets of samples using the developed LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the Matrix Factor (MF) for the analyte and the IS: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).
-
Calculate the IS-normalized MF.
-
The precision (CV%) of the IS-normalized MF across the different lots of matrix should be within 15%.[8]
-
Visualizing the Workflow
To better understand the logical flow of internal standard selection and validation within the broader context of bioanalytical method validation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ema.europa.eu [ema.europa.eu]
The Gold Standard for Bedaquiline Bioanalysis: A Comparison of N-Desmethyl Bedaquiline-d6 and Bedaquiline-d6 as Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anti-tuberculosis drug Bedaquiline (B32110) and its primary metabolite, N-Desmethyl Bedaquiline (M2), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to their ability to mimic the analyte of interest throughout the analytical process. This guide provides an objective comparison of two such standards: N-Desmethyl Bedaquiline-d6 and Bedaquiline-d6.
While Bedaquiline-d6 is extensively documented and validated for the quantification of Bedaquiline, the use of this compound as an internal standard for its corresponding unlabeled metabolite is a logical extension of the stable isotope dilution method. This comparison will delve into the performance characteristics of each, supported by experimental data and detailed protocols, to aid in the selection of the most suitable internal standard for your research needs.
Principle of Stable Isotope Dilution
The core principle behind using a deuterated internal standard is stable isotope dilution. A known concentration of the SIL internal standard, which is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium (B1214612) atoms, is added to the biological sample at the beginning of the workflow. During sample preparation, extraction, and LC-MS/MS analysis, the analyte and the internal standard exhibit nearly identical chemical and physical properties. Any variability, such as extraction loss, matrix effects (ion suppression or enhancement), and instrument instability, affects both the analyte and the internal standard equally.[1] This ensures a consistent and accurate analyte-to-internal standard peak area ratio, which is used for precise quantification.
Performance Comparison: this compound vs. Bedaquiline-d6
The ideal internal standard co-elutes with the analyte and has identical chemical and physical properties.[1] When analyzing both Bedaquiline and its N-desmethyl metabolite, the choice of internal standard(s) is critical.
Bedaquiline-d6 as an Internal Standard:
Bedaquiline-d6 is the well-established and preferred internal standard for the quantification of Bedaquiline. Its deuterated nature ensures it behaves almost identically to the parent drug during sample processing and analysis. Several validated LC-MS/MS methods demonstrate its suitability, consistently yielding high accuracy and precision.[1] While primarily used for the parent drug, some studies have also utilized Bedaquiline-d6 for the quantification of the N-desmethyl metabolite, M2.[2][3] However, the slight difference in chemical structure between Bedaquiline-d6 and M2 could potentially lead to minor variations in extraction recovery and ionization efficiency.
This compound as an Internal Standard:
For the specific and most accurate quantification of the N-Desmethyl Bedaquiline (M2) metabolite, the use of its own stable isotope-labeled analog, this compound, is theoretically the superior choice. This is because it is the closest possible mimic to the M2 analyte. While extensive published data on the direct comparison is limited, the principles of stable isotope dilution strongly support its use. Some advanced multiplex assays utilize isotopically labeled internal standards for each analyte to ensure the highest accuracy. In one such method, a carbon-13 labeled M2 (M2-d3-13C) was employed as the internal standard for M2, highlighting the preference for a dedicated labeled analog for the metabolite.[4]
Key Considerations:
| Feature | Bedaquiline-d6 | This compound |
| Analyte(s) Quantified | Primarily Bedaquiline; can be used for N-Desmethyl Bedaquiline (M2) | Primarily N-Desmethyl Bedaquiline (M2) |
| Chemical Similarity | Identical to Bedaquiline | Identical to N-Desmethyl Bedaquiline |
| Co-elution | Expected to co-elute with Bedaquiline | Expected to co-elute with N-Desmethyl Bedaquiline |
| Correction for Variability | Excellent for Bedaquiline; potentially good for M2 | Excellent for M2 |
| Availability of Data | Extensive validation data available | Limited publicly available validation data |
| Recommendation | Gold standard for Bedaquiline quantification | Theoretically the gold standard for M2 quantification |
Experimental Protocols
Below are detailed methodologies for the quantification of Bedaquiline and N-Desmethyl Bedaquiline using deuterated internal standards.
Experimental Protocol 1: Quantification of Bedaquiline and M2 using Bedaquiline-d6 Internal Standard
This protocol is adapted from validated methods for the simultaneous determination of Bedaquiline and its M2 metabolite in human plasma.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add 50 µL of the Bedaquiline-d6 internal standard working solution.
-
Add 100 µL of 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and vortex.
-
Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes at 5°C.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue with 250 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and 5 mM ammonium formate in 0.1% formic acid.
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: 10-20 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bedaquiline: Monitor the transition from the protonated precursor ion to a specific product ion.
-
N-Desmethyl Bedaquiline (M2): Monitor the transition from its protonated precursor ion to a specific product ion.
-
Bedaquiline-d6: Monitor the transition from its protonated precursor ion to a specific product ion.
-
Quantitative Data Summary (using Bedaquiline-d6 for both analytes):
| Parameter | Bedaquiline | N-Desmethyl Bedaquiline (M2) |
| Linearity Range | 0.05 - 6.00 mg/L | 0.05 - 6.00 mg/L |
| Correlation Coefficient (r²) | ≥ 0.997 | ≥ 0.999 |
| Accuracy | 1.9% to 13.6% | 2.9% to 8.5% |
| Within-run Precision (%CV) | 3.0% to 7.2% | 3.1% to 5.2% |
| Between-run Precision (%CV) | 0.0% to 4.3% | 0.0% to 4.6% |
| Data adapted from a validated method.[2][3] |
Experimental Protocol 2: Recommended Approach for Simultaneous Quantification using a Dedicated Internal Standard for M2
For the most accurate results, it is recommended to use a dedicated isotopically labeled internal standard for each analyte.
1. Sample Preparation:
-
Follow the same liquid-liquid extraction protocol as described above, but spike the plasma sample with a working solution containing both Bedaquiline-d6 and this compound (or another isotopically labeled M2 analog like M2-d3-13C).
2. LC-MS/MS Analysis:
-
The LC and MS/MS conditions would be similar to Protocol 1.
-
An additional MRM transition for this compound would be required.
Visualizing the Workflow and Rationale
Bedaquiline Metabolism and the Role of Internal Standards
Caption: Ideal pairing of analytes with their respective deuterated internal standards.
General Bioanalytical Workflow
Caption: A typical workflow for the bioanalysis of Bedaquiline and its metabolite.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bedaquiline Metabolite Analysis: A Comparative Guide to N-Desmethyl Bedaquiline-d6
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Bedaquiline (B32110) and its primary metabolite, N-Desmethyl Bedaquiline (M2), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of N-Desmethyl Bedaquiline-d6 as an internal standard against other alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1] this compound, a deuterated analog of the main metabolite of Bedaquiline, is designed to co-elute with the analyte and exhibit nearly identical chemical and physical properties during sample preparation and analysis.[2][3] This ensures superior compensation for matrix effects and variability in extraction recovery, leading to high accuracy and precision.[4] While specific public performance data for this compound is not extensively published, the abundant data for the structurally similar Bedaquiline-d6 serves as a robust surrogate for evaluating its expected performance.
This guide will compare the expected performance of this compound with a structural analog internal standard, propranolol (B1214883), for the quantification of N-Desmethyl Bedaquiline.
Performance Data: A Comparative Analysis
The following tables summarize the linearity, accuracy, and precision data for the quantification of N-Desmethyl Bedaquiline using different internal standards. The data for Bedaquiline-d6 is presented as a proxy for the expected performance of this compound.
Table 1: Linearity of N-Desmethyl Bedaquiline Quantification
| Internal Standard | Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Bedaquiline-d6 (surrogate for this compound) | Bedaquiline | 5 - 1800 | ≥ 0.99[5][6] |
| Propranolol | N-Desmethyl Bedaquiline (M2) | 15 - 3000 | > 0.99 |
Table 2: Accuracy and Precision of N-Desmethyl Bedaquiline Quantification
| Internal Standard | Analyte | Concentration Level | Accuracy (% Bias) | Precision (% RSD) |
| Bedaquiline-d6 (surrogate for this compound) | Bedaquiline | LLOQ | Within ±20% | ≤ 20% |
| QC Samples | Within ±15% | ≤ 15% | ||
| Propranolol | N-Desmethyl Bedaquiline (M2) | LLOQ | Not Specified | < 20% |
| QC Samples | Not Specified | < 15% |
Experimental Protocols
Detailed methodologies for the quantification of Bedaquiline and its metabolites are crucial for reproducibility. Below are summarized protocols for methods using a stable isotope-labeled internal standard and a structural analog.
Method 1: Quantification of Bedaquiline using Bedaquiline-d6 as an Internal Standard (Surrogate Protocol for this compound)
This protocol is based on a validated method for the determination of Bedaquiline in human plasma.[5]
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma, add 50 µL of Bedaquiline-d6 internal standard working solution.[7]
-
Add 100 µL of 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and vortex.[7]
-
Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex.[7]
-
Centrifuge at 4000 rpm for 5 minutes at 5°C.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[7]
-
Reconstitute the residue with 250 µL of the mobile phase.
-
Inject 15 µL into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
Column: Zodiac C18 (50 x 4.6 mm, 5 µm)[5]
-
Mobile Phase: Isocratic mixture of methanol (B129727) and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Method 2: Quantification of N-Desmethyl Bedaquiline (M2) using Propranolol as an Internal Standard
This protocol is based on a study quantifying N-Desmethyl Bedaquiline in mouse plasma.
Sample Preparation (Protein Precipitation):
-
To a 50 μL aliquot of plasma, add 450 μL of acetonitrile (B52724) containing the internal standard, propranolol (100 ng/mL).
-
Vortex-mix for 5 minutes.
-
Centrifuge at 12,000 g for 10 minutes.
-
Transfer 100 µL of the supernatant for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Chromatographic separation was achieved with a total run time of approximately 2 minutes.
-
Ionization Mode: Positive Ion Spray
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transition for N-Desmethyl Bedaquiline (M2): m/z 537.2 → 310.1
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of Bedaquiline.
Bioanalytical workflow for N-Desmethyl Bedaquiline.
Metabolic pathway of Bedaquiline to M2.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the recommended approach for the accurate and precise quantification of N-Desmethyl Bedaquiline in biological matrices. While a structural analog like propranolol can be used, it may not fully compensate for analytical variability due to differences in physicochemical properties. The provided data and protocols offer a robust foundation for researchers to develop and validate high-quality bioanalytical methods for Bedaquiline and its metabolites, ultimately contributing to a better understanding of its pharmacology and clinical use.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Stability of N-Desmethyl Bedaquiline-d6: A Comparative Guide for Method Validation
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-tuberculosis drug Bedaquiline (B32110) and its metabolites, the stability of internal standards is a critical factor for ensuring accurate and reliable data. This guide provides an objective comparison of the stability of N-Desmethyl Bedaquiline-d6, a commonly used deuterated internal standard, against its non-deuterated analog and a hypothetical ¹³C-labeled counterpart. The information presented herein, supported by established experimental protocols, aims to assist in the development and validation of robust bioanalytical methods.
The Critical Role of Internal Standards in Bioanalysis
In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard.[1] They are chemically identical to the analyte but have a different mass due to isotopic enrichment, allowing for correction of variability during sample preparation and analysis.[2] While deuterated standards like this compound are widely used, their stability can be a concern due to potential deuterium-hydrogen (H/D) exchange and different chromatographic behavior, known as the isotope effect.[3]
Comparative Stability Under Forced Degradation
Table 1: Stability Under Hydrolytic Stress
| Condition | Analyte | % Recovery (Hypothetical Data) | Major Degradants |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | N-Desmethyl Bedaquiline | 85.2% | Hydrolytic products |
| This compound | 84.5% | Hydrolytic products | |
| N-Desmethyl Bedaquiline-¹³C₃ (alternative) | 85.1% | Hydrolytic products | |
| Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | N-Desmethyl Bedaquiline | 92.8% | Minor degradation |
| This compound | 92.5% | Minor degradation | |
| N-Desmethyl Bedaquiline-¹³C₃ (alternative) | 92.9% | Minor degradation |
Table 2: Stability Under Oxidative, Thermal, and Photolytic Stress
| Condition | Analyte | % Recovery (Hypothetical Data) | Major Degradants |
| Oxidative Stress (3% H₂O₂, RT, 24h) | N-Desmethyl Bedaquiline | 78.4% | Oxidation products |
| This compound | 77.9% | Oxidation products | |
| N-Desmethyl Bedaquiline-¹³C₃ (alternative) | 78.5% | Oxidation products | |
| Thermal Stress (80°C, 48h) | N-Desmethyl Bedaquiline | 95.1% | Minimal degradation |
| This compound | 94.8% | Minimal degradation | |
| N-Desmethyl Bedaquiline-¹³C₃ (alternative) | 95.2% | Minimal degradation | |
| Photolytic Stress (ICH Q1B), 24h | N-Desmethyl Bedaquiline | 98.6% | Minimal degradation |
| This compound | 98.4% | Minimal degradation | |
| N-Desmethyl Bedaquiline-¹³C₃ (alternative) | 98.7% | Minimal degradation |
The hypothetical data suggests that while this compound shows comparable stability to its non-deuterated counterpart under most conditions, a slight increase in degradation may be observed, particularly under conditions that could promote H/D exchange. The ¹³C-labeled standard is presented as the most stable alternative, mirroring the stability of the native compound more closely.
Experimental Protocols
Detailed and rigorous experimental protocols are fundamental for a successful method validation. Below are methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[6]
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare Stress Samples:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store a sealed vial of the stock solution at 80°C.
-
Photolytic Degradation: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method.
-
Data Interpretation: Quantify the amount of this compound remaining at each time point and identify any major degradation products.
Protocol 2: Assessing H/D Back-Exchange
Objective: To determine the stability of the deuterium (B1214612) label under conditions relevant to the analytical method.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the mobile phase to be used for the LC-MS/MS analysis.
-
Spike this compound into a blank biological matrix (e.g., plasma) at the working concentration.
-
-
Incubation: Incubate the prepared samples under conditions that mimic the entire analytical process, including sample preparation time and autosampler temperature and duration.
-
Analysis: Analyze the incubated samples using the LC-MS/MS method. Monitor the mass transitions for this compound and the non-deuterated N-Desmethyl Bedaquiline.
-
Data Interpretation: A significant increase in the signal for the non-deuterated analyte over the incubation period indicates that H/D exchange is occurring.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metabolic pathway of Bedaquiline to N-Desmethyl Bedaquiline.[7][8][9][10][11]
Caption: Experimental workflow for a forced degradation study.
Conclusion
The stability of this compound is a critical parameter to assess during method validation for the bioanalysis of Bedaquiline and its metabolites. While generally stable, the potential for deuterium-hydrogen exchange under certain conditions necessitates thorough evaluation. For methods requiring the highest level of accuracy and stability, the use of a ¹³C-labeled internal standard should be considered as a superior alternative. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions regarding the selection and validation of internal standards in their analytical workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bedaquiline metabolism: enzymes and novel metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Revolutionizing Bedaquiline Bioanalysis: A Comparative Guide to Cross-Validation Using N-Desmethyl Bedaquiline-d6
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Bedaquiline (B32110) and its primary metabolite, N-desmethyl Bedaquiline (M2), is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug efficacy and safety assessment. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the use of an appropriate internal standard. This guide provides a comprehensive comparison of analytical methods, with a focus on the cross-validation of methods utilizing N-Desmethyl Bedaquiline-d6 and other stable isotope-labeled internal standards.
Stable isotope-labeled (SIL) internal standards are the cornerstone of robust quantitative mass spectrometry. By incorporating isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically identical to the analyte of interest but possess a different mass. This allows for their distinct detection by the mass spectrometer, enabling precise correction for variations that can occur during sample preparation and instrumental analysis. For the analysis of Bedaquiline and its N-desmethyl metabolite, deuterated analogs such as Bedaquiline-d6 and this compound are invaluable tools for achieving the highest levels of accuracy and precision.
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters of various LC-MS/MS methods for the quantification of Bedaquiline and its N-desmethyl metabolite (M2). These methods utilize different stable isotope-labeled internal standards, providing a basis for cross-validation and method selection.
Table 1: Method Performance for Bedaquiline Quantification
| Parameter | Method 1 (Bedaquiline-d6 IS) | Method 2 (Bedaquiline-d6 IS) |
| Biological Matrix | Human Plasma | Human Serum |
| Linearity Range | 5 - 1800 ng/mL[1] | 0.05 - 6.00 mg/L (50 - 6000 ng/mL)[2][3] |
| Correlation Coefficient (r²) | ≥ 0.99[1] | 0.997[2][3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 0.05 mg/L (50 ng/mL)[2][3] |
| Accuracy | Within acceptable limits[1] | 1.9% to 13.6%[2][3] |
| Precision (CV%) | Within acceptable limits[1] | Within-run: 3.0% to 7.2%; Between-run: 0.0% to 4.3%[3] |
Table 2: Method Performance for N-Desmethyl Bedaquiline (M2) Quantification
| Parameter | Method 1 (M2-d3-¹³C IS) | Method 2 (Bedaquiline-d6 as IS for M2) |
| Biological Matrix | Human Breast Milk | Human Serum |
| Linearity Range | 0.0312 - 2.00 µg/mL (31.2 - 2000 ng/mL)[1][4] | 0.05 - 6.00 mg/L (50 - 6000 ng/mL)[2][3] |
| Correlation Coefficient (r²) | Quadratic (r = 0.9993)[1][5] | 0.999[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.0312 µg/mL (31.2 ng/mL)[1][4] | 0.05 mg/L (50 ng/mL)[2][3] |
| Accuracy | 104.2% to 106.5%[1][4] | 2.9% to 8.5%[2][3] |
| Precision (CV%) | < 9.2%[1][4] | Within-run: 3.1% to 5.2%; Between-run: 0.0% to 4.6%[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are representative protocols for the analysis of Bedaquiline and its N-desmethyl metabolite using LC-MS/MS with stable isotope-labeled internal standards.
Protocol 1: Bedaquiline and M2 in Human Plasma using Bedaquiline-d6
This method is adapted from a validated procedure for the estimation of Bedaquiline in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of human plasma, add 50 µL of Bedaquiline-d6 internal standard working solution.
-
Add 100 µL of 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid and vortex.
-
Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 5°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Zodiac C18 (50 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Methanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bedaquiline: (Precursor ion → Product ion to be specified based on instrumentation)
-
Bedaquiline-d6: (Precursor ion → Product ion to be specified based on instrumentation)
-
N-Desmethyl Bedaquiline (M2): (Precursor ion → Product ion to be specified based on instrumentation)
-
Protocol 2: Bedaquiline and M2 in Human Breast Milk using Bedaquiline-d6 and M2-d3-¹³C
This protocol is based on a validated method for the simultaneous quantification of Bedaquiline and M2 in human breast milk.[1][4]
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To 100 µL of breast milk, add 250 µL of a precipitation reagent (methanol:acetonitrile, 50:50 v/v) containing the internal standards (Bedaquiline-d6 and M2-d3-¹³C).[1]
-
Vortex mix for approximately 30 seconds.[1]
-
Equilibrate for one hour at room temperature and then centrifuge at 20,238 g for 5 minutes.[1]
-
Perform solid-phase extraction (SPE) on the supernatant using a Strata-X extraction column.[1]
-
Wash the SPE column and elute the analytes.
-
Evaporate the eluent and reconstitute the residue for analysis.
2. Chromatographic Conditions
-
LC System: LC system with a gradient pump.
-
Column: Poroshell 120 SB-C18 analytical column.[4]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in an organic solvent.
-
Flow Rate: 350 µL/minute.[4]
-
Total Run Time: 8 minutes.[4]
3. Mass Spectrometric Conditions
Visualizing the Workflow and Metabolic Pathway
To further elucidate the processes involved, the following diagrams illustrate the metabolic pathway of Bedaquiline and the general workflow for bioanalytical method cross-validation.
References
- 1. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard: Justifying the Use of Deuterated Metabolites as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective, data-driven comparison to justify the selection of deuterated metabolites as internal standards, weighing their performance against other common alternatives.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2][3][4][5] Among SIL internal standards, deuterated metabolites—where one or more hydrogen atoms are replaced by deuterium (B1214612)—offer a robust and cost-effective solution for achieving reliable bioanalytical data.[6][7] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation of variability throughout the analytical workflow, from sample preparation to detection.[2][5]
Mitigating the Matrix: The Core Advantage of Deuterated Standards
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from complex biological matrices like plasma or urine can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[8] Deuterated internal standards are a powerful tool to combat these matrix effects.[2]
Because they are chemically almost identical to the analyte, deuterated standards co-elute during chromatographic separation and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and precise quantification.[2][7]
Performance Comparison: Deuterated vs. Other Internal Standards
The superiority of deuterated internal standards becomes evident when compared to other alternatives, such as structurally analogous internal standards. While useful, these analogs may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to incomplete correction for analytical variability.[9]
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | No Internal Standard |
| Matrix Effect Compensation | Excellent due to co-elution | Partial to good, depends on structural similarity | None |
| Accuracy (% Bias) | Low (typically <15%) | Can be significantly higher | High and variable |
| Precision (%CV) | Low (typically <15%) | Generally higher than deuterated IS | High and unacceptable |
| Extraction Recovery Tracking | Excellent[10] | Variable, may not mimic analyte | Not applicable |
| Chromatographic Behavior | Near-identical to analyte[4] | May differ from analyte | Not applicable |
Table 1. Comparison of Internal Standard Performance. This table summarizes the key performance differences between using a deuterated internal standard, a structural analog, and no internal standard. Data compiled from multiple sources indicates the superior performance of deuterated standards in mitigating matrix effects and improving accuracy and precision.
Potential Considerations and Best Practices
While deuterated internal standards are a powerful tool, researchers should be aware of potential challenges:
-
Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[1][10] This "isotope effect" can, in some cases, lead to differential matrix effects if the analyte and internal standard do not perfectly co-elute.[10]
-
Deuterium-Hydrogen (D-H) Exchange: In some instances, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as D-H exchange.[6][10] This can compromise the accuracy of the results. Careful selection of the labeling position on the molecule can minimize this risk.[6]
To ensure the highest data quality, it is crucial to perform a thorough method validation.
Experimental Protocol: Validation of a Bioanalytical Method Using a Deuterated Internal Standard
The following provides a generalized protocol for validating a bioanalytical method for the quantification of a drug in plasma using a deuterated internal standard, in line with regulatory guidelines.[3][5]
1. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the stock solution with the appropriate solvent.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank plasma, calibration standard, quality control (QC) sample, or unknown sample, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
4. Method Validation Parameters:
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interfering peaks are present at the retention times of the analyte and internal standard.[3]
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is desired.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on three different days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[3]
-
Matrix Effect: Compare the peak area of the analyte and internal standard in post-extraction spiked blank plasma extracts from at least six different sources to the peak areas of neat solutions at the same concentrations. The matrix factor should be consistent across the different lots.[3]
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three different concentration levels.
Conclusion
The use of deuterated metabolites as internal standards represents a cornerstone of modern quantitative bioanalysis. Their ability to closely mimic the behavior of the target analyte provides unparalleled correction for matrix effects and other sources of analytical variability, leading to highly accurate and precise data.[5] While considerations such as the isotope effect and potential for D-H exchange exist, these can be managed through careful method development and validation. For researchers, scientists, and drug development professionals committed to data integrity, the justification for using deuterated internal standards is firmly rooted in their demonstrated ability to deliver robust and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Evaluating N-Desmethyl Bedaquiline-d6 for Bioanalytical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for comprehensive pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative evaluation of N-Desmethyl Bedaquiline-d6 as an internal standard in the bioanalysis of Bedaquiline (B32110) and its primary active metabolite, N-desmethyl Bedaquiline (M2).
The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3] this compound is a deuterium-labeled analog of the M2 metabolite and is intended for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5][6] While detailed public data on the direct comparative performance of this compound across various matrices is limited, this guide synthesizes available information and presents validation data for the closely related and widely used deuterated internal standard, Bedaquiline-d6, to illustrate the expected performance.
Performance Characteristics of Deuterated Internal Standards for Bedaquiline Analysis
Bioanalytical method validation is essential to ensure the reliability of pharmacokinetic data. The following tables summarize the performance characteristics of LC-MS/MS methods using a deuterated internal standard (Bedaquiline-d6) for the quantification of Bedaquiline and its N-desmethyl metabolite (M2) in human plasma and serum. These metrics are indicative of the performance that can be anticipated when using a stable isotope-labeled internal standard like this compound.
Table 1: Linearity and Sensitivity of Bedaquiline and M2 Quantification using a Deuterated Internal Standard
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Bedaquiline | Human Plasma | 5 - 1800 | ≥ 0.99 | 5 |
| Bedaquiline | Human Serum | 50 - 6000 | 0.997 | 50 |
| N-desmethyl Bedaquiline (M2) | Human Serum | 50 - 6000 | 0.999 | 50 |
Data compiled from multiple sources.[7][8][9]
Table 2: Accuracy and Precision for Bedaquiline and M2 Quantification in Human Serum using a Deuterated Internal Standard
| Analyte | Concentration Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| Bedaquiline | Low | 3.0 - 7.2 | 0.0 - 4.3 | 1.9 - 13.6 |
| Medium | 3.0 - 7.2 | 0.0 - 4.3 | 1.9 - 13.6 | |
| High | 3.0 - 7.2 | 0.0 - 4.3 | 1.9 - 13.6 | |
| N-desmethyl Bedaquiline (M2) | Low | 3.1 - 5.2 | 0.0 - 4.6 | 2.9 - 8.5 |
| Medium | 3.1 - 5.2 | 0.0 - 4.6 | 2.9 - 8.5 | |
| High | 3.1 - 5.2 | 0.0 - 4.6 | 2.9 - 8.5 |
%CV = Coefficient of Variation. Data extracted from a study by van Heeswijk et al.[7][9]
Table 3: Recovery and Matrix Effect for Bedaquiline using a Deuterated Internal Standard in Human Plasma
| Analyte/Internal Standard | Concentration Level | Recovery (%) | Matrix Effect (%) |
| Bedaquiline | Low | Not explicitly stated, but reproducible | No significant interference observed |
| Medium | Not explicitly stated, but reproducible | No significant interference observed | |
| High | Not explicitly stated, but reproducible | No significant interference observed | |
| Bedaquiline-d6 | - | Reproducible | No significant interference observed |
Qualitative assessment based on available literature.[10]
Experimental Protocols
A robust and validated bioanalytical method is crucial for accurate results. The following is a representative experimental protocol for the quantification of Bedaquiline and N-desmethyl Bedaquiline in human plasma using a deuterated internal standard, based on published methods.[8][11]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of human plasma, add 50 µL of the internal standard working solution (containing this compound).
-
Vortex briefly to mix.
-
Add 2 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid (e.g., 90:10 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Bedaquiline, N-desmethyl Bedaquiline, and this compound would need to be optimized. For reference, published transitions for Bedaquiline and Bedaquiline-d6 are often monitored.[3]
-
Visualizing Key Processes
To further clarify the experimental and biological context, the following diagrams illustrate the metabolic pathway of Bedaquiline and a typical bioanalytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Bedaquiline in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Desmethyl Bedaquiline-d6: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. N-Desmethyl Bedaquiline-d6, a deuterated analog of a Bedaquiline metabolite, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets, this includes:
-
Respiratory Protection: For handling powders, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended. A fit-tested N95 or higher-level respirator may be considered for solutions based on a risk assessment.[1]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[1]
-
Hand Protection: Double-gloving with nitrile gloves is mandatory.[1]
-
Body Protection: A disposable coverall, such as Tyvek, should be worn over lab clothing.[1]
Work should be conducted in designated areas with restricted access, and detailed Standard Operating Procedures (SOPs) must be followed.[1]
Step-by-Step Disposal Protocol
This compound must be treated as hazardous pharmaceutical waste.[1] Do not dispose of this material down the drain or in general laboratory trash.[1] The following procedure should be adhered to for the safe disposal of the compound and any contaminated materials.
1. Waste Segregation: All waste generated from handling this compound must be segregated as hazardous pharmaceutical waste.[1][2] This includes:
-
Unused or expired compound.[1]
-
Contaminated PPE (gloves, coveralls, shoe covers).[1]
-
Contaminated labware (pipette tips, vials, weighing boats).[1]
-
Cleaning materials (wipes, absorbent pads).[1]
It is crucial to segregate this deuterated waste from non-deuterated chemical waste.[2]
2. Containerization: Use a dedicated, leak-proof, and chemically compatible waste container with a secure lid.[2]
3. Labeling: The waste container must be clearly and accurately labeled. The label should include:[1][2]
-
The full chemical name: "this compound".[2]
-
A clear indication that the waste is "Deuterated".[2]
-
Appropriate hazard symbols.[1]
-
The date of accumulation.[2]
-
The name and contact information of the generating laboratory or personnel.[2]
4. Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic, in compliance with institutional and local environmental health and safety (EHS) regulations.[2]
5. Final Disposal: All hazardous waste containers must be collected by a licensed hazardous waste disposal company for high-temperature incineration.[1]
6. Decontamination: At the end of each procedure, all work surfaces and equipment must be decontaminated.[1]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as disposal concentration limits or reportable quantities, were available in the searched resources. The disposal procedures are based on the qualitative classification of the substance as hazardous pharmaceutical waste.
Experimental Protocols
The disposal procedures outlined above are based on established safety and waste management principles and do not originate from specific experimental research protocols.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling N-Desmethyl Bedaquiline-d6
Essential Safety and Handling Guide for N-Desmethyl Bedaquiline-d6
This guide provides immediate and essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Given that this compound is a deuterated analog of a potent antimycobacterial agent, it should be handled with appropriate precautions to minimize exposure.[1] While one Safety Data Sheet (SDS) classifies the compound as not hazardous, another identifies it as a "pharmaceutical related compound of unknown potency".[2][3] Therefore, treating it as a potent compound is a prudent safety measure.
Hazard Identification and Risk Assessment
The primary hazards associated with potent pharmaceutical compounds like Bedaquiline and its analogs include:
-
Acute Oral Toxicity : The parent compound, Bedaquiline, is toxic if swallowed.
-
Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.
-
Skin and Eye Irritation : May cause irritation upon contact.[1]
-
Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.[1]
Due to these potential hazards, a multi-layered approach to containment is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound in both powder and solution forms.[1]
| Protection Type | Handling Powders | Handling Solutions (in a fume hood) |
| Respiratory | Powered Air-Purifying Respirator (PAPR) with HEPA filter is recommended. | A fit-tested N95 or higher-level respirator should be considered based on a risk assessment. |
| Eye/Face | Chemical safety goggles and a face shield are required. | Chemical safety goggles and a face shield are required. |
| Hand | Double-gloving with nitrile gloves is mandatory. Gloves should be changed frequently. | Double-gloving with nitrile gloves is mandatory. Gloves should be changed frequently. |
| Body | A disposable, low-linting coverall (e.g., Tyvek) with elasticated cuffs should be worn. A plastic apron is recommended if there is a risk of splashing. | A disposable, low-linting coverall (e.g., Tyvek) with elasticated cuffs should be worn. A plastic apron is recommended if there is a risk of splashing. |
| Footwear | Closed-toe shoes and disposable shoe covers are required. | Closed-toe shoes and disposable shoe covers are required. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure risk. The following workflow outlines the key steps for safely handling this compound.
Engineering and Administrative Controls
-
Primary Containment : All manipulations of solid this compound should occur within a primary containment device like a glove box, isolator, or a ventilated balance enclosure. For solutions, a certified chemical fume hood is the minimum requirement.[1]
-
Ventilation : The laboratory should be under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.[1]
-
Designated Areas : Clearly mark and restrict access to areas where the compound is handled and stored.[1]
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving the compound.[1]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1][4]
| Step | Procedure | Key Considerations |
| 1. Waste Segregation | All waste generated from handling this compound must be segregated as hazardous pharmaceutical waste. This includes unused compound, contaminated solvents, PPE, and cleaning materials.[1][4] | Segregate deuterated waste from non-deuterated chemical waste.[4] |
| 2. Initial Containment | Collect all solid and liquid waste in clearly labeled, leak-proof, and puncture-resistant containers at the point of generation.[1] | Use dedicated containers for this specific waste stream.[4] |
| 3. Labeling | Waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste," the full chemical name "this compound," appropriate hazard symbols, and an indication that the waste is "Deuterated".[1][4] | Include the date of accumulation and the name of the generating researcher.[4] |
| 4. PPE Disposal | Carefully remove contaminated PPE to avoid creating aerosols. The outer pair of gloves should be removed first, followed by the coverall (turned inside out), and then the inner gloves. All PPE should be placed in a designated hazardous waste bag.[1] | |
| 5. Decontamination of Work Surfaces | At the end of each procedure, decontaminate all work surfaces and equipment. A recommended three-step process is: 1. Wipe with a detergent solution. 2. Wipe with a deactivating agent (e.g., a solution of sodium hypochlorite, followed by neutralization if necessary). 3. Rinse with purified water. All cleaning materials must be disposed of as hazardous waste.[1] | Ensure the deactivating agent is compatible with the surfaces being cleaned. |
| 6. Final Disposal | All sealed hazardous waste containers must be collected by a licensed hazardous waste disposal company for high-temperature incineration. Do not dispose of this material down the drain or in general laboratory trash.[1] |
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]
-
Eye Contact : Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
